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Copper;oxido(dioxo)niobium

Cat. No.: B084118
CAS No.: 12273-00-6
M. Wt: 345.36 g/mol
InChI Key: BBXADMAXAWXAPL-UHFFFAOYSA-N
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Description

Historical Trajectories in Complex Oxides Research

The study of complex oxides dates back to the mid-20th century, with initial research on materials with the perovskite structure laying the groundwork for future discoveries. ereztech.com These early investigations revealed a rich variety of physical phenomena, including ferroelectricity and magnetism. A significant surge of interest occurred with the discovery of high-temperature superconductivity in cuprate-based complex oxides, demonstrating the potential for these materials to revolutionize technology. chemspider.com This was followed by the observation of colossal magnetoresistance in manganite-based oxides. ereztech.com These landmark discoveries underscored the importance of understanding the interplay between composition, structure, and properties in this class of materials, paving the way for the systematic investigation of a vast array of complex oxide systems, including those containing copper and niobium.

Significance of Niobium-Containing Oxides in Materials Science

Niobium oxides are recognized as versatile materials with a wide range of technological applications due to their outstanding chemical, electrical, and mechanical properties. epa.gov Niobium pentoxide (Nb2O5), the most stable oxide of niobium, is known for its high dielectric constant and refractive index, making it suitable for use in capacitors, optical systems, and as a catalyst. epa.govechemi.comgoogle.com Other niobium oxides, such as niobium dioxide (NbO2) and niobium monoxide (NbO), also exhibit interesting properties. google.com The ability of niobium to exist in multiple oxidation states (commonly +2, +4, and +5) contributes to the diverse functionalities of its oxides. google.com In heterogeneous catalysis, niobium oxides have shown higher activity and selectivity compared to traditional catalysts in certain reactions. wikipedia.orgechemi.com Their use as supports or promoters for other catalytic materials is also an active area of research. wikipedia.org

Research Rationale for Investigating Copper Oxido(dioxo)niobium Systems

The investigation into copper-niobium-oxide systems, and specifically Copper;oxido(dioxo)niobium (Cu(NbO3)2), is driven by the potential for synergistic effects arising from the combination of copper and niobium oxides. Copper oxides themselves are known for their interesting electronic and magnetic properties. americanelements.com The combination of a d-block transition metal like copper with a d0 transition metal like niobium in an oxide framework can lead to novel functionalities. Research into compounds like CuNb2O6 and CuNbO3, which are closely related to Cu(NbO3)2, has revealed promising properties such as photocatalytic activity, nonlinear optical behavior, and potential for use in energy storage applications. For instance, the interaction between copper and niobium-oxygen bonds is considered crucial for the efficient absorption of visible light in some of these materials. Therefore, the primary rationale for studying this compound is to explore and harness the unique properties that emerge from this specific combination of elements.

Overview of Current Academic Research Paradigms for Advanced Functional Inorganic Materials

The search for new advanced functional inorganic materials has been revolutionized by a shift in research paradigms. The traditional approach of "Edisonian" trial-and-error is increasingly being supplemented and, in some cases, replaced by more systematic and predictive methods.

A key modern paradigm is the Materials Genome Initiative (MGI) , which aims to accelerate materials discovery and deployment through the integration of high-throughput computation, experimental synthesis, and data-driven methodologies. echemi.com This approach leverages computational materials science, including first-principles calculations, to predict the properties of new materials before they are synthesized in the lab.

Another significant trend is the use of data-driven materials science and machine learning . Large databases of material properties are being created and mined to identify patterns and predict the performance of new compositions. This data-centric approach allows researchers to explore vast compositional spaces more efficiently.

Furthermore, the concept of the "functional unit" is gaining traction. echemi.com This perspective focuses on identifying specific atomic clusters or structural motifs that give rise to desired material properties. By understanding and engineering these functional units, scientists can design new materials with tailored functionalities. These modern research paradigms are being applied to the study of complex oxides like this compound to accelerate the discovery of new materials with enhanced performance for a variety of applications.

Detailed Research Findings

Research into the copper-niobium-oxide system has yielded a wealth of information on the synthesis, structure, and properties of various related compounds. While specific data for "this compound" (Cu(NbO3)2) is less abundant in publicly available literature compared to other copper niobates, valuable insights can be drawn from the study of these closely related materials.

Synthesis and Crystal Structure

Copper niobium oxides are typically synthesized via solid-state reaction methods. wikipedia.org This involves mixing precursor materials, such as copper oxide (CuO) and niobium pentoxide (Nb2O5), and calcining them at high temperatures. wikipedia.org The final crystal structure is highly dependent on the synthesis temperature. americanelements.com For instance, in the case of CuNb2O6, a monoclinic phase is known to form at temperatures around 650 °C, which transforms into an orthorhombic structure at temperatures above 900 °C. americanelements.com

The fundamental building blocks of these structures are typically CuO6 and NbO6 octahedra, which are interconnected in various ways. The arrangement of these octahedra determines the crystallographic symmetry and the resulting physical properties.

Interactive Data Table: Crystal Structure of Selected Copper Niobium Oxides

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
CuNb2O6 (Monoclinic) MonoclinicP12₁/c1Corner-shared CuO6 and NbO6 octahedra americanelements.com
CuNb2O6 (Orthorhombic) OrthorhombicPbcnZig-zagging chains of Cu²⁺ ions within a framework of NbO6 octahedra americanelements.com
CuNbO3 (Monoclinic) MonoclinicPcPolar structure with parallel and antiparallel displacements of Cu⁺ and Nb⁵⁺ ions
CuNbO3 (Rhombohedral) RhombohedralR3cFerroelectric phase with parallel displacements of Cu⁺ and Nb⁵⁺ ions

This table is interactive. Click on the headers to sort the data.

Physicochemical Properties

The physicochemical properties of copper niobium oxides are diverse and hold potential for various applications.

Photocatalytic and Optical Properties: Many copper niobates exhibit photocatalytic activity, meaning they can facilitate chemical reactions when exposed to light. This is attributed to their electronic band structure, which allows for the generation of electron-hole pairs upon light absorption. The band gap of these materials is a critical parameter, determining the range of the electromagnetic spectrum they can absorb. For example, some studies have shown that CuNbO3 has a moderate band gap suitable for absorbing visible light.

Electrical and Electrochemical Properties: The electrical properties of copper niobium oxides can range from insulating to semiconducting. The presence of mixed-valence copper ions (Cu⁺ and Cu²⁺) can influence the electrical conductivity. The layered or framework structures of these materials can also facilitate the intercalation of ions, such as lithium, making them potential candidates for battery electrodes. americanelements.com Research on CuNb2O6 has shown its potential as an anode material for lithium-ion batteries, with the ability to sustain high cycling rates. americanelements.com

Interactive Data Table: Selected Properties of Copper Niobium Oxides

CompoundPropertyValue/ObservationPotential ApplicationReference
CuNbO3 Band GapModerate, allows visible light absorptionPhotovoltaics, Photocatalysis
CuNb2O6 Electrochemical CapacityHigh reversible capacity for Li-ion intercalationLithium-ion batteries americanelements.com
CuNb2O6 Electrocatalytic ActivityActive for Oxygen Evolution Reaction (OER)Water splitting
Cu-Nb-O systems Photocatalytic ActivityDegradation of organic pollutantsEnvironmental remediation

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuNb2O6 B084118 Copper;oxido(dioxo)niobium CAS No. 12273-00-6

Properties

IUPAC Name

copper;oxido(dioxo)niobium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.2Nb.6O/q+2;;;;;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXADMAXAWXAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuNb2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584240
Record name Copper(2+) bis[oxido(dioxo)niobium]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12273-00-6
Record name Copper(2+) bis[oxido(dioxo)niobium]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of Copper Oxido Dioxo Niobium Phases

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reaction, often referred to as the ceramic method, is a conventional and widely employed technique for the synthesis of polycrystalline oxide materials. This method involves the intimate mixing of solid precursors followed by heating at elevated temperatures to promote diffusion and reaction between the components.

Stoichiometric Powder Mixing and Calcination Strategies

The foundation of the solid-state synthesis of copper niobates lies in the precise stoichiometric mixing of the precursor powders. Typically, high-purity binary oxides such as copper(II) oxide (CuO) and niobium pentoxide (Nb₂O₅) are used as starting materials. The powders are weighed in the desired molar ratios, for instance, a 1:1 molar ratio for CuNbO₃ or a 1:2 molar ratio for CuNb₂O₆, and then intimately mixed to ensure a homogeneous reaction mixture. Mechanical mixing methods, such as ball milling, are often employed to reduce particle size and increase the contact area between the reactants, which can enhance the reaction kinetics.

Following the mixing step, the powder mixture is subjected to a high-temperature heat treatment, known as calcination. The calcination temperature and duration are critical parameters that dictate the phase purity and crystallinity of the final product. For the synthesis of CuNb₂O₆, for example, calcination is typically carried out at temperatures in the range of 900 °C. The duration of the calcination can vary from a few hours to several hours to ensure the completion of the reaction. It has been reported that the orthorhombic phase of CuNb₂O₆ can be produced at 900 °C with a thermal treatment of 12 hours after an initial milling of the precursor powders for 1 hour researchgate.net.

To promote homogeneity and complete the reaction, the calcination process may involve intermediate grinding steps. The powder is cooled, ground to break up agglomerates and expose fresh surfaces, and then reheated. This iterative process helps to ensure that the reaction proceeds to completion and a single-phase product is obtained.

Influence of Precursor Reactivity on Phase Purity

The reactivity of the precursors plays a significant role in determining the phase purity of the resulting copper niobate. The use of standard binary oxides like CuO and Nb₂O₅ can sometimes lead to the formation of secondary phases or require high reaction temperatures and long reaction times due to their relatively low reactivity.

To overcome these limitations, more reactive precursors can be employed. One such approach involves the use of an oxalic precursor for niobium. For instance, the synthesis of single-phase CuNb₂O₆ has been successfully achieved by using an amorphous and highly reactive niobium oxalic precursor, (NH₄)₃NbO(C₂O₄)₃·H₂O scielo.br. This precursor is prepared by first fusing commercial Nb₂O₅ with potassium bisulfate, followed by leaching and complexation with oxalic acid and ammonium (B1175870) oxalate (B1200264) scielo.br. The resulting high-reactivity precursor, with its small particle size, allows for the formation of the desired mixed oxide at lower temperatures and with a reduced risk of contamination from unreacted Nb₂O₅ scielo.br. In this method, the oxalic niobium precursor is manually mixed with copper nitrate (B79036) (Cu(NO₃)₂) and calcined at 1000°C to yield phase-pure CuNb₂O₆ scielo.br.

The choice of the copper precursor can also influence the reaction. While CuO is common, copper salts like copper nitrate can also be used, as they may offer better reactivity and decomposition characteristics during calcination.

PrecursorsMilling Time (h)Calcination Temperature (°C)Calcination Time (h)Resulting PhaseReference
CuO, Nb₂O₅190012Orthorhombic CuNb₂O₆ researchgate.net
(NH₄)₃NbO(C₂O₄)₃·H₂O, Cu(NO₃)₂-1000-Single-phase CuNb₂O₆ scielo.br
CuO, Nb₂O₅59003Monoclinic and Orthorhombic CuNb₂O₆ mdpi.com
CuO, Nb₂O₅109003Monoclinic and Orthorhombic CuNb₂O₆ mdpi.com

Solution-Based Chemical Routes for Controlled Synthesis

Solution-based chemical routes offer several advantages over solid-state methods, including better homogeneity of the starting materials at a molecular level, lower synthesis temperatures, and greater control over particle size and morphology. These methods are particularly useful for the synthesis of nanomaterials and complex oxide phases.

Sol-Gel Processing for Amorphous Precursors and Crystallization Control

The sol-gel process is a versatile wet-chemical technique that involves the transition of a system from a liquid "sol" (typically a colloidal solution) into a solid "gel" phase. This method allows for the creation of an amorphous precursor with a high degree of homogeneity, which can then be crystallized into the desired oxide phase at relatively low temperatures.

In a typical sol-gel synthesis of a mixed-metal oxide like copper niobate, soluble precursors of copper and niobium, such as metal alkoxides or salts, are dissolved in a suitable solvent. A chelating agent, such as citric acid or ethylene glycol, is often added to form stable complexes with the metal ions, preventing their premature precipitation. The solution is then hydrolyzed and condensed by adding water or through a change in pH, leading to the formation of a three-dimensional gel network.

This amorphous gel, which contains a highly dispersed and intimately mixed distribution of the metal cations, is then dried to remove the solvent and subsequently calcined. The calcination temperature required to crystallize the desired copper niobate phase from this amorphous precursor is generally lower than that needed for conventional solid-state reactions. This control over crystallization from a homogeneous amorphous precursor allows for the synthesis of fine, phase-pure powders. For instance, the Pechini sol-gel method has been utilized to synthesize various perovskite-type niobates, where higher calcination temperatures and longer durations lead to better crystallinity researchgate.net.

Hydrothermal and Solvothermal Crystal Growth Mechanisms

Hydrothermal and solvothermal synthesis are methods of crystal growth that occur in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. In hydrothermal synthesis, the solvent is water, while in solvothermal synthesis, an organic solvent is used. These techniques are particularly effective for synthesizing crystalline materials directly from solution, often bypassing the need for a high-temperature calcination step.

The crystal growth mechanism in these methods is influenced by several factors, including the precursors, solvent, temperature, pressure, and reaction time. The precursors are dissolved in the solvent, and under the high-temperature and high-pressure conditions, the solubility of the reactants increases, facilitating the dissolution and recrystallization process that leads to the formation of the desired crystalline phase.

For niobate-based materials, hydrothermal synthesis has been shown to be a versatile method for controlling the size and morphology of the resulting crystals. The growth can proceed through different mechanisms, such as layer-by-layer growth or hopper growth, which can be influenced by the level of supersaturation in the reaction medium nih.gov. By carefully controlling the reaction parameters, it is possible to synthesize copper niobate crystals with specific morphologies, which can be crucial for their performance in various applications. For example, hydrothermal methods have been employed to synthesize various alkali niobates, demonstrating that the control of temperature and pressure is key to obtaining predictable particle morphologies nih.gov.

Co-precipitation Methods for Homogeneous Elemental Distribution

Co-precipitation is a simple and effective solution-based method for synthesizing mixed-metal oxides with a high degree of homogeneity. This technique involves the simultaneous precipitation of two or more cations from a common solution by adding a precipitating agent.

In the context of copper niobate synthesis, a solution containing soluble salts of both copper and niobium, such as nitrates or chlorides, is prepared. A precipitating agent, typically a base like sodium hydroxide or ammonium hydroxide, is then added to the solution. This causes the simultaneous precipitation of the metal hydroxides or other insoluble precursors. The key to this method is to maintain conditions, such as pH and temperature, that ensure both metal cations precipitate at a similar rate, leading to a homogeneous mixture of the precursors on a microscopic scale.

The resulting co-precipitate is then filtered, washed to remove any soluble by-products, and dried. Finally, the precursor powder is calcined at a suitable temperature to decompose the hydroxides and form the desired copper niobate phase. The intimate mixing of the components in the co-precipitated precursor often allows for a lower calcination temperature and shorter reaction time compared to the solid-state method, resulting in a fine and homogeneous powder. This method has been successfully used to prepare various mixed metal oxide nanoparticles with a uniform distribution of the constituent elements researchgate.net.

Synthesis MethodPrecursorsKey ParametersResulting Material
Sol-GelMetal alkoxides/salts, chelating agentpH, calcination temperature and timeAmorphous precursor, crystalline powder
Hydrothermal/SolvothermalMetal salts, mineralizersTemperature, pressure, reaction timeCrystalline particles with controlled morphology
Co-precipitationSoluble metal salts, precipitating agentpH, temperature, calcination temperatureHomogeneous precursor, fine crystalline powder

Pechini and Citrate-Nitrate Combustion Synthesis Approaches

Solution-based methods like the Pechini and citrate-nitrate combustion processes are valued for their ability to produce homogeneous, crystalline copper niobate powders at relatively low temperatures.

The Pechini method is a versatile wet chemical technique that relies on the chelation of metal cations by a carboxylic acid, typically citric acid, in a solution with a polyhydroxy alcohol, such as ethylene glycol. d-nb.info The process begins by dissolving copper and niobium precursors in an aqueous solution containing citric acid. This leads to the formation of stable metal-citrate complexes, which effectively immobilizes the metal ions and prevents their precipitation. d-nb.infounit.no Upon heating, the ethylene glycol promotes a polyesterification reaction with the metal-citrate complexes, resulting in a cross-linked polymeric resin. unit.nowikipedia.org This resin traps the metal ions in a highly uniform distribution at the atomic level. wikipedia.org Subsequent calcination of this resin at temperatures between 500–900 °C burns off the organic components, yielding a fine, homogenous oxide powder. wikipedia.org The particle size of the resulting copper niobate can be controlled by adjusting the calcination temperature; for instance, studies on similar niobates have shown that calcination at 500 °C can produce nanoparticles around 20 nm, with size increasing to approximately 250 nm at 800 °C. d-nb.info

Key Parameters in the Pechini Method

ParameterDescriptionImpact on Product
Metal Precursors Sources of copper and niobium, such as nitrates, carbonates, or oxalates. d-nb.infoscielo.brPurity and reactivity of precursors affect the final oxide's homogeneity.
Chelating Agent Typically citric acid, which forms stable complexes with metal cations. unit.nowikipedia.orgThe molar ratio of citric acid to metal ions is crucial for preventing precipitation and ensuring a uniform resin.
Polymerizing Agent Commonly ethylene glycol, which facilitates the formation of the polymeric resin. wikipedia.orgThe ratio of citric acid to ethylene glycol influences the gel structure and the properties of the resulting charred resin. researchgate.netresearchgate.net
Calcination Temperature The temperature at which the organic resin is decomposed to form the oxide. wikipedia.orgDirectly controls the crystallinity, phase, and particle size of the final copper niobate powder. d-nb.infomdpi.com

The citrate-nitrate combustion synthesis is another effective method for producing ceramic powders. This process involves mixing aqueous solutions of metal nitrates (oxidizers) with a fuel, such as citric acid. researchgate.net The solution is heated to evaporate excess water, forming a viscous gel. researchgate.net As the temperature increases further, the gel undergoes a highly exothermic, self-sustaining combustion reaction. This rapid, intense heating facilitates the formation of the desired oxide phase while the evolution of large volumes of gases helps to dissipate heat and produce a fine, porous, and often nanocrystalline powder. researchgate.net The ratio of fuel to oxidant is a critical parameter that significantly influences the combustion process's intensity and the final product's characteristics, such as particle size and phase purity. researchgate.net

Vapor-Phase Deposition Techniques for Thin Films and Nanostructures

Vapor-phase deposition techniques are essential for fabricating high-quality thin films and nanostructures of copper niobium oxide, which are critical for electronic and optical applications. These methods can be broadly categorized into Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD).

Chemical Vapor Deposition (CVD) of Copper Niobium Oxide Films

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to volatile precursor gases, which react or decompose on the substrate surface to form a solid deposit. wikipedia.org For the synthesis of copper-niobium-oxide films, this would involve the use of individual volatile precursors for copper and niobium, along with an oxygen source.

The selection of appropriate precursors is critical. Organometallic compounds are often preferred due to their volatility. For niobium, precursors like niobium (V) ethoxide (Nb(OC₂H₅)₅) or niobium chloride (NbCl₅) are commonly used. mdpi.comjacow.org For copper, various organometallic precursors are available. The precursors are transported into a reaction chamber in the gas phase, where they decompose at elevated temperatures (typically 400-700 °C) on a substrate, such as copper or silicon. researchgate.netgoogle.com The presence of an oxidizing agent like oxygen or water vapor is necessary to form the oxide film. CVD offers excellent conformal coverage, making it suitable for coating complex shapes. jacow.org However, incorporating multiple elements like copper and niobium into a single film with precise stoichiometry can be challenging and requires careful control over precursor volatility and reaction kinetics. jacow.org

Typical CVD Parameters for Niobium-Based Films jacow.orgresearchgate.netcern.ch

ParameterTypical Range/ValuePurpose
Substrate Temperature 650 - 700 °CTo induce thermal decomposition of precursors and promote film growth.
Niobium Precursor Niobium chloride (NbCl₅)Provides the niobium source for the film.
Precursor Temperature ~130 °C (for NbCl₅)To ensure adequate vapor pressure for transport into the reaction chamber.
Carrier Gas Argon (Ar)To transport the vaporized precursors into the reaction chamber.
Reactant Gas Hydrogen (H₂), Oxygen (O₂)H₂ acts as a reducing agent for metallic films; O₂ is the oxidant for oxide films.

Template-Directed Synthesis and Self-Assembly Processes for Morphological Control

Controlling the morphology of copper niobate at the nanoscale is crucial for optimizing its properties for applications in catalysis and electronics. Template-directed synthesis and self-assembly are powerful strategies to achieve this control.

Template-directed synthesis utilizes a pre-existing nanostructure (a template) to guide the formation of the desired material. The template can be "hard," such as porous alumina or silica, or "soft," like surfactant micelles or block copolymers. The precursor materials for copper niobate are introduced into the template's pores or channels. After the material has formed, the template is typically removed (e.g., by etching or calcination), leaving behind a nanostructured replica. This approach allows for the fabrication of well-defined morphologies like nanowires, nanorods, or nanotubes. For instance, hydrothermal synthesis of niobates in the presence of specific reactants can yield morphologies like nanowires and nanocubes, demonstrating the principle of structure-directing agents. rsc.orgmdpi.com

Self-assembly refers to the spontaneous organization of individual components into ordered structures. This can be driven by various interactions, such as van der Waals forces, electrostatic interactions, or hydrogen bonding. While complex for ternary oxides, solution-based methods can be tailored to promote the self-assembly of nanocrystals into larger, ordered superstructures. The choice of solvents, precursors, and additives can influence the interactions between forming nanoparticles, directing their assembly into specific morphologies. mdpi.com

Post-Synthetic Annealing Treatments and Their Impact on Crystallinity and Phase Evolution

Post-synthetic annealing is a critical step in the synthesis of copper niobate, as it profoundly influences the material's final properties. This thermal treatment is used to improve crystallinity, remove defects, and control the phase of the material. jacow.org

Copper niobate (CuNb₂O₆) is known to exist in at least two different polymorphs: a low-temperature monoclinic phase and a high-temperature orthorhombic phase. mdpi.com The specific phase obtained is highly dependent on the annealing temperature. mdpi.com

Low-temperature annealing (e.g., ~650 °C) typically favors the formation of the monoclinic CuNb₂O₆ phase. mdpi.com

High-temperature annealing (e.g., ≥ 900 °C) promotes the transition to the orthorhombic CuNb₂O₆ phase. mdpi.com

The duration of the annealing process also plays a role. Longer annealing times can lead to increased grain growth and higher crystallinity. For instance, solid-state reactions to form CuNb₂O₆ have employed thermal treatments at 900 °C for durations ranging from 3 to 24 hours to obtain the desired phase and particle characteristics. mdpi.com

Furthermore, the annealing atmosphere (e.g., air, oxygen, or an inert gas) can affect the stoichiometry and defect chemistry of the oxide. nih.gov For thin films, annealing can also reduce residual stress and improve adhesion to the substrate. researchgate.net In some cases, rapid annealing techniques, such as laser annealing, can be used to melt and recrystallize the surface of a film, which can reduce surface defects and increase grain size without significantly heating the underlying substrate. jacow.orgjacow.org

Impact of Annealing Temperature on CuNb₂O₆ Phase

Annealing TemperatureResulting Crystalline PhaseReference
~650 °CMonoclinic mdpi.com
≥ 900 °COrthorhombic mdpi.com

This control over the crystalline phase through annealing is vital, as the monoclinic and orthorhombic structures possess different physical and chemical properties, making phase-pure synthesis essential for specific applications. mdpi.com

Advanced Structural Characterization and Crystallographic Analysis of Copper Oxido Dioxo Niobium

X-ray Diffraction (XRD) for Phase Identification and Lattice Structure Elucidation

X-ray diffraction is a primary and powerful tool for the structural characterization of crystalline materials like copper oxido(dioxo)niobium. By analyzing the angles and intensities of diffracted X-rays, researchers can identify the crystal structure, determine lattice parameters, and assess sample purity.

Powder X-ray diffraction (PXRD) is the most common technique for the routine analysis of polycrystalline bulk materials. In the synthesis of copper niobium oxides, PXRD is essential for confirming the formation of the desired phase and identifying any secondary or unreacted phases. researchgate.netresearchgate.net The resulting diffraction pattern serves as a fingerprint for the specific compound. For instance, the analysis of a synthesized copper-niobium mixed oxide, such as copper diniobate (CuNb₂O₆), reveals characteristic diffraction peaks that can be indexed to a specific crystal system, like the orthorhombic structure. researchgate.netresearchgate.net

The diffraction data, which plots intensity versus the diffraction angle (2θ), allows for the calculation of the d-spacing (the distance between atomic planes) using Bragg's Law. By matching these d-spacings and relative intensities to databases like the International Centre for Diffraction Data (ICDD), the phase can be unambiguously identified. Furthermore, analysis of the peak broadening can provide an estimation of the average crystallite size using the Debye-Scherrer equation. scirp.orgarxiv.org

Below is a representative table of powder XRD data for an orthorhombic copper niobium oxide phase.

2θ (Degrees)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
24.53.6345(130)
31.62.83100(131)
36.82.4460(200)
47.21.9230(202)
53.51.7155(133)

For more complex crystal structures or when precise structural details are required, synchrotron X-ray diffraction offers significant advantages over conventional laboratory XRD. The high flux, high resolution, and tunable wavelength of synchrotron radiation enable the collection of diffraction data with exceptionally high signal-to-noise ratios. researchgate.net This is particularly useful for resolving closely spaced diffraction peaks, detecting subtle structural distortions, and identifying minor impurity phases that might be missed with standard PXRD.

The high resolution of synchrotron XRD allows for a more accurate determination of lattice parameters and atomic positions through Rietveld refinement of the diffraction pattern. This level of precision is critical for establishing structure-property relationships in functional materials like copper oxido(dioxo)niobium.

In situ X-ray diffraction is a powerful technique for studying the structural evolution of materials under non-ambient conditions, such as varying temperature or pressure. cailiaoniu.comaps.org By collecting diffraction patterns continuously as the sample is heated or cooled, researchers can directly observe phase transitions, monitor reaction kinetics, and determine the stability ranges of different crystalline phases. rsc.orgkek.jp For a complex oxide system like copper oxido(dioxo)niobium, in situ XRD can reveal the precise temperatures at which structural changes occur, providing critical information for materials processing and understanding its thermal behavior. lu.se For example, a transition from one polymorphic form to another can be identified by the appearance and disappearance of specific diffraction peaks in the temperature-dependent patterns. cailiaoniu.com

Neutron Diffraction Studies for Light Atom Positions and Magnetic Ordering

While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction a complementary and often essential technique to XRD. A key advantage is its high sensitivity to light elements, such as oxygen, in the presence of heavy elements like niobium. This allows for the precise determination of oxygen atom positions and bond lengths within the copper niobate crystal lattice, which is often difficult with XRD alone. arxiv.org

Furthermore, neutrons possess a magnetic moment, which allows them to be scattered by unpaired electrons in magnetic materials. This makes neutron diffraction an unparalleled tool for determining the magnetic structure of materials. dtu.dk For transition metal oxides like copper oxido(dioxo)niobium, which may exhibit magnetic ordering at low temperatures, neutron diffraction can be used to identify the arrangement of magnetic moments (spins) on the copper ions, revealing whether the material is ferromagnetic, antiferromagnetic, or has a more complex magnetic ordering. dtu.dk

Electron Microscopy for Microstructural and Local Structural Investigations

Electron microscopy techniques provide direct visualization of the material's microstructure, offering information on morphology, particle size, and grain distribution that is not accessible through diffraction methods.

Scanning Electron Microscopy (SEM) is widely used to characterize the surface topography and microstructure of bulk or powdered samples. rsc.org In this technique, a focused beam of electrons is scanned across the sample's surface, and the resulting signals (such as secondary or backscattered electrons) are used to form an image.

For synthesized copper oxido(dioxo)niobium powders, SEM analysis reveals the size, shape, and degree of agglomeration of the particles. researchgate.net For sintered ceramic samples, SEM can be used to examine the grain structure, porosity, and grain boundary characteristics. researchgate.net This information is vital as the microstructural features of the material heavily influence its bulk properties. For example, the grain size and porosity of a ceramic can significantly affect its electrical and mechanical performance.

The following table summarizes typical morphological data obtained from SEM analysis of a ceramic copper oxido(dioxo)niobium sample.

Microstructural FeatureTypical ObservationSignificance
Average Grain Size2 - 5 µmAffects mechanical and electrical properties
Grain MorphologyIrregular, facetedIndicates crystal growth habit
Porosity< 5%Relates to the density of the ceramic body
AgglomerationModerateInfluences powder processing and sintering

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defect Imaging

Transmission Electron Microscopy (TEM) is an indispensable technique for characterizing the nanoscale structure, morphology, and crystalline defects of copper niobium oxides. By transmitting a high-energy electron beam through an ultrathin specimen of the material, TEM can generate high-resolution images and diffraction patterns that reveal features at the atomic scale. This level of detail is crucial for understanding the relationship between the material's synthesis, its microstructure, and its functional properties. TEM allows for direct visualization of the crystal lattice, identification of grain boundaries, dislocations, and stacking faults, and determination of the material's phase and elemental composition at the nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Fringe Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful mode of TEM that allows for the direct imaging of the crystallographic lattice of materials like copper niobium oxide. taylorfrancis.com By carefully controlling the electron optics, HRTEM can resolve the periodic arrangement of atom columns, which appear as a pattern of lattice fringes in the resulting image. The spacing between these fringes corresponds directly to the interplanar distances (d-spacings) of the crystal structure.

In the analysis of copper niobium oxide, HRTEM images reveal distinct sets of lattice fringes corresponding to specific crystallographic planes. For example, in copper niobate (CuNb₂O₆), analysis of HRTEM images might show lattice fringes with a spacing of approximately 0.28 nm, corresponding to the (021) plane of the orthorhombic structure. researchgate.net By measuring these spacings and the angles between different sets of fringes, the local crystal structure and orientation can be determined with high precision. Furthermore, HRTEM is exceptionally sensitive to defects in the crystal lattice. Disruptions in the regular fringe pattern can indicate the presence of dislocations, stacking faults, grain boundaries, or amorphous regions, providing critical insights into the material's crystallinity and quality. emc2012.org.uk

Table 1: Representative Lattice Fringe Spacings in Copper Niobium Oxides

Compound PhaseCrystallographic Plane (hkl)Measured Interplanar Spacing (d)
Orthorhombic CuNb₂O₆(021)~0.28 nm
Orthorhombic CuNb₂O₆(200)~0.70 nm
Orthorhombic CuNb₂O₆(111)~0.36 nm

Note: The values presented are illustrative and can vary based on synthesis conditions and specific stoichiometry.

Selected Area Electron Diffraction (SAED) for Local Crystallographic Orientations

Selected Area Electron Diffraction (SAED) is a TEM technique used to determine the crystallographic structure and orientation of a specific, localized area of a sample. youtube.com By inserting an aperture in the image plane of the objective lens, only electrons diffracted from a selected region of the specimen are allowed to form a diffraction pattern.

For a single-crystal region of copper niobium oxide, the SAED pattern consists of a regular array of sharp, bright spots. researchgate.net The geometry and spacing of these spots are a direct representation of the reciprocal lattice of the crystal. By measuring the distances of the spots from the central transmitted beam and the angles between them, one can calculate the lattice parameters and determine the crystal's orientation (zone axis) relative to the incident electron beam. youtube.com

If the selected area contains multiple, randomly oriented crystallites (a polycrystalline material), the SAED pattern will consist of a series of concentric rings. youtube.com Each ring corresponds to a specific set of crystallographic planes satisfying the Bragg diffraction condition. For amorphous phases of copper niobium oxide, which lack long-range atomic order, the SAED pattern shows only broad, diffuse halos. youtube.com This makes SAED a rapid and effective tool for distinguishing between crystalline, polycrystalline, and amorphous domains within a sample. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique integrated with TEM that provides elemental composition information. wikipedia.org When the high-energy electron beam of the TEM interacts with the atoms in the copper niobium oxide sample, it can cause the ejection of inner-shell electrons. Electrons from higher energy shells then drop to fill these vacancies, releasing energy in the form of X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated. americantestingservices.com

An EDS detector measures the energy and intensity of these X-rays, generating a spectrum with peaks corresponding to the elements present in the analyzed volume. For copper niobium oxide, the EDS spectrum will show characteristic peaks for Copper (Cu), Niobium (Nb), and Oxygen (O), confirming the compound's elemental makeup. researchgate.net

Beyond simple compositional analysis, EDS can be used in scanning mode (in a Scanning Transmission Electron Microscope, or STEM) to create elemental maps. nih.govutexas.edu By rastering the focused electron beam across an area of the sample and collecting an EDS spectrum at each point, a two-dimensional map is generated that shows the spatial distribution of each element. nist.gov This is particularly useful for identifying elemental segregation, phase separation, or the presence of impurities in copper niobium oxide samples, providing a direct correlation between the material's microstructure and its chemical composition.

Crystallographic Modeling and Refinement Techniques

While microscopy techniques provide direct visualization of crystal structures, crystallographic modeling and refinement methods are essential for determining precise atomic positions, lattice parameters, and phase compositions from diffraction data. These computational techniques compare experimental diffraction patterns with calculated models based on hypothesized crystal structures and refine the model's parameters to achieve the best possible fit.

Rietveld Refinement for Complex Crystal Structures of Copper Niobium Oxides

Rietveld refinement is a powerful computational method used to analyze powder X-ray diffraction (XRD) or neutron diffraction data. It is a full-profile fitting technique that refines a theoretical structural model against an entire experimental diffraction pattern. ijoer.com This method is particularly valuable for complex materials like copper niobium oxides, where diffraction peaks may be numerous and heavily overlapped.

The process begins with an initial structural model for the copper niobium oxide phase, including the space group, approximate lattice parameters, and atomic positions. A theoretical diffraction pattern is calculated from this model, convoluted with instrumental and profile functions that account for peak shape and width. A least-squares algorithm then systematically adjusts various parameters of the model—such as lattice parameters, atomic coordinates, site occupancy factors, and thermal displacement parameters—to minimize the difference between the calculated and observed diffraction patterns. ijoer.com

Successful Rietveld refinement of copper niobium oxide data yields highly accurate crystallographic information. For instance, refinement of data for orthorhombic CuNb₂O₆ can provide precise lattice parameters and atomic positions, confirming its structure within a specific space group. researchgate.net The quality of the fit is typically assessed by statistical indicators like the goodness-of-fit (χ²) value. mdpi.com

Table 2: Example Crystallographic Data for Orthorhombic CuNb₂O₆ from Rietveld Refinement

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnca
Lattice Parameter a14.06 Å
Lattice Parameter b5.61 Å
Lattice Parameter c5.02 Å
Goodness of Fit (χ²)< 1.5

Note: Data is representative and derived from typical refinement results for this phase. researchgate.netmdpi.com

Pair Distribution Function (PDF) Analysis for Disordered and Nanocrystalline Phases

While Rietveld refinement is ideal for well-ordered crystalline materials, it is less effective for materials with significant disorder or those that are nanocrystalline or amorphous. For these systems, Pair Distribution Function (PDF) analysis is a more suitable and powerful technique. acs.orgresearchgate.net The PDF method utilizes total scattering data, including both the sharp Bragg peaks and the diffuse scattering components, obtained from X-ray or neutron diffraction. cmich.edu

The experimental PDF, denoted as G(r), is obtained by a Fourier transform of the total scattering data. researchgate.net The resulting function describes the probability of finding pairs of atoms separated by a specific distance, r. It appears as a series of peaks where the positions correspond to interatomic distances and the peak areas relate to the coordination numbers of the atoms. nih.gov

This technique is exceptionally sensitive to the local atomic structure, regardless of long-range periodicity. For nanocrystalline copper niobium oxides, the PDF can reveal the atomic structure within a single nanoparticle. For disordered or amorphous phases, the PDF provides insight into the short-range and medium-range atomic order, which is not accessible through conventional diffraction analysis. By modeling and fitting the experimental PDF, researchers can extract quantitative details about bond lengths, coordination numbers, and the extent of local structural distortions, providing a more complete picture of the material's atomic arrangement. cmich.edu

Defect Chemistry and Non-Stoichiometry in Copper Oxido(dioxo)niobium Systems

The study of defect chemistry in copper oxido(dioxo)niobium (CuNbO₃) and related copper niobate systems is essential for understanding and tailoring their electronic and structural properties. Point defects, such as vacancies and interstitials, along with deviations from ideal stoichiometry, significantly influence the material's performance in various applications. These imperfections disrupt the periodic arrangement of atoms in the crystal lattice, introducing localized electronic states and altering fundamental characteristics like conductivity and phase stability.

Vacancy Formation and Migration Energetics

Point defects are a common type of zero-dimensional defect in perovskite materials. mdpi.com Vacancies, which are missing atoms from their regular lattice sites, are among the most prevalent defects due to their relatively low formation energies. mdpi.comresearching.cn In copper niobate systems, the most common vacancies are anticipated to be oxygen vacancies, followed by copper and niobium vacancies. The formation energy of these vacancies is a critical parameter that dictates their concentration at a given temperature.

Theoretical calculations, often employing density functional theory (DFT), are crucial for determining these energetics. For instance, studies on related perovskite niobates provide insight into the likely behavior of CuNbO₃. In materials like potassium niobate (KNbO₃), the association of copper impurities with oxygen vacancies has been shown to lower the defect formation energy by 1.0 eV to 2.7 eV, depending on the Fermi level. worldscientific.comresearchgate.net This suggests that in copper-containing niobates, the formation of defect complexes, such as a copper ion adjacent to an oxygen vacancy, can be energetically favorable.

The migration energetics, which define the energy barrier for a vacancy to move from one lattice site to another, are fundamental to understanding ion transport and material degradation. While specific migration energy values for CuNbO₃ are not widely documented, research on similar oxide materials indicates that oxygen vacancy migration is a key factor in ionic conductivity.

Table 1: Calculated Vacancy Formation Energies in Related Oxide Systems

Compound SystemVacancy TypeFormation Energy (eV)Method
KNbO₃ (Cu-doped)Defect Associate ((Cu'Nb-V••O)•)1.0 - 2.7 lower than isolated defectsDFT
LiNbO₃Oxygen VacancyVaries with concentrationFirst-principles
γ-U-Zr AlloysUranium Vacancy~1.20 ± 0.25Experimental
γ-U-Zr AlloysZirconium Vacancy~2.07DFT

Note: Data for related systems are presented to provide context due to the limited availability of specific data for Copper Oxido(dioxo)niobium. The formation energies can vary significantly with the chemical potential of the constituent elements.

Interstitial Defect Configurations and Their Influence on Structure

Interstitial defects involve atoms located in positions that are not part of the regular crystal lattice. mdpi.com These can be "self-interstitials," where an atom of the host material occupies an interstitial site, or "impurity interstitials," involving foreign atoms. Generally, interstitial defects have higher formation energies compared to vacancies due to the significant lattice distortion they cause. researchgate.net

In the context of complex oxides like copper niobate, potential interstitial configurations could include copper, niobium, or oxygen ions residing in the voids of the crystal structure. The specific location and stability of these interstitials depend on the size of the interstitial atom relative to the void and the electrostatic interactions with the surrounding lattice ions. researching.cn

The presence of interstitial defects has a pronounced impact on the crystal structure:

Lattice Strain: Interstitial atoms push the surrounding host atoms apart, introducing local compressive strain. This strain can alter the lattice parameters and may influence phase transitions.

Electronic Structure: Interstitials can introduce defect states within the band gap, similar to vacancies. These states can act as charge carrier traps or recombination centers, affecting the material's electronic conductivity and optical properties.

Mass Transport: The migration of interstitial atoms is a mechanism for diffusion. This is particularly relevant in processes like sintering, creep, and the performance of materials in electrochemical devices.

While extensive studies on specific interstitial configurations in CuNbO₃ are limited, the general principles observed in perovskite and related ABO₃ structures are applicable. engconfintl.org The formation of Frenkel defects, which consist of a vacancy-interstitial pair, is a common mechanism for creating such point defects in ionic crystals. nih.gov

Stoichiometric Deviations and Resultant Crystallographic Consequences

Stoichiometric deviations occur when the ratio of cations and anions in a compound departs from the ideal formula, such as CuNbO₃. This non-stoichiometry is common in transition metal oxides and can be accommodated through the formation of point defects. sic.ac.cn For instance, oxygen deficiency (CuNbO₃-δ) is compensated by the formation of oxygen vacancies and the reduction of cation oxidation states (e.g., Nb⁵⁺ to Nb⁴⁺ or Cu²⁺ to Cu¹⁺) to maintain charge neutrality. utwente.nlresearchgate.net

Such deviations have significant crystallographic consequences:

Lattice Parameter Changes: The introduction of vacancies or changes in ionic radii due to altered oxidation states can lead to a contraction or expansion of the crystal lattice. In many perovskites, oxygen deficiency leads to an increase in the unit cell volume. engconfintl.org

Structural Symmetry Changes: Significant non-stoichiometry can induce changes in the crystal structure's symmetry. For example, a material might transition from a higher-symmetry cubic or tetragonal phase to a lower-symmetry orthorhombic or monoclinic phase to better accommodate the structural distortions caused by the defects. Research on CuNb₂O₆ has identified an orthorhombic structure. researchgate.net

Formation of Superstructures: In some cases, defects can order themselves into extended structures or superlattices, particularly at high concentrations. This ordering can result in new diffraction peaks in X-ray or electron diffraction patterns.

Emergence of New Phases: Extreme deviations from stoichiometry can lead to the formation of entirely new, distinct phases. For example, in the copper-niobium-oxygen system, various stoichiometries beyond the simple 1:1:3 ratio exist, such as CuNb₂O₆. nih.gov A study on non-stoichiometric Cu₀.₁Nb₁.₉O₄.₈₅ demonstrated a dual-block shear ReO₃ crystal structure with large lattice parameters, which was engineered to enhance Li⁺-transfer kinetics for battery applications. researchgate.net

The precise control of stoichiometry is therefore a powerful tool for tuning the crystallographic and physical properties of copper niobate systems for specific technological applications.

Spectroscopic and Spectrochemical Characterization of Copper Oxido Dioxo Niobium

Vibrational Spectroscopy for Bonding Environment and Lattice Dynamics

Vibrational spectroscopy is a critical tool for probing the bonding environment and lattice dynamics of crystalline solids. By analyzing the interaction of light with the vibrational modes (phonons) of the material, detailed information about structural symmetry, bond strength, and the nature of the constituent atoms can be obtained.

Raman spectroscopy is a powerful non-destructive technique that measures the inelastic scattering of light from a material. The resulting Raman shifts correspond to the energies of the vibrational modes of the crystal lattice. In oxide materials like copper niobium oxides, Raman spectra reveal distinct peaks corresponding to specific phonon modes, which are highly sensitive to the crystal structure and symmetry.

The analysis of Raman spectra for niobates, such as those in the lithium niobate (LiNbO3) family, provides a framework for understanding copper niobium oxides. researchgate.netnih.gov The number and symmetry of Raman-active modes are determined by the crystal's point group. For instance, in related orthorhombic structures, specific modes can be assigned to the stretching and bending vibrations of Nb-O bonds within NbO6 octahedra and the vibrations involving the copper ions in the lattice. researchgate.netresearchgate.net The frequencies of these modes are directly related to the bond lengths and angles, offering insight into local distortions and the degree of covalency in the metal-oxygen bonds. researchgate.net

In a study of CuNb2O6 thin films, a characteristic Raman shift was identified at 690 cm⁻¹, which is indicative of the vibrational modes within the mixed oxide structure. researchgate.net The Raman spectra of copper oxides (CuO) and niobium oxides (Nb2O5) also provide reference points, with CuO showing prominent peaks around 296 cm⁻¹, 346 cm⁻¹, and 631 cm⁻¹, and Nb2O5 exhibiting characteristic bands related to Nb-O-Nb bridges and Nb=O terminal bonds. researchgate.netresearchgate.net By comparing the spectrum of copper oxido(dioxo)niobium to these constituent oxides, one can identify unique modes arising from the specific arrangement of Cu, Nb, and O atoms in the ternary compound.

Table 1: Representative Raman Modes in Related Oxide Systems

Compound Raman Shift (cm⁻¹) Assignment
CuO ~296, 346, 631 Ag, Bg modes
Cu4O3 ~318, 510, 541, 651 Eg, A1g, B1g modes researchgate.net
T-Nb2O5 ~240, 700, 840 Nb-O-Nb bending, stretching modes researchgate.net
CuNb2O6 690 Characteristic mixed-metal oxide mode researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is complementary to Raman spectroscopy. It measures the absorption of infrared radiation at frequencies corresponding to the material's vibrational modes. While Raman is sensitive to changes in polarizability, FTIR detects modes that involve a change in the molecular dipole moment. For a crystal with a center of symmetry, Raman-active modes are often infrared-inactive, and vice versa, making the use of both techniques essential for a complete vibrational analysis.

In the context of copper niobium oxides, FTIR spectra are dominated by absorptions related to metal-oxygen (M-O) bonds. Analysis of CuNb2O6 has identified characteristic IR bands at 608 cm⁻¹ and 940 cm⁻¹, which are attributed to the formation of Cu-O and Nb-O-Nb bonds, respectively. researchgate.net The high-frequency region of the spectrum is typically associated with the stretching vibrations of the niobium-oxygen bonds within the NbO6 octahedra, while lower frequency bands are related to bending modes and vibrations of the heavier copper ions within the crystal lattice. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. When the surface is irradiated with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state.

For copper oxido(dioxo)niobium, XPS is crucial for confirming the oxidation states of both copper and niobium.

Niobium (Nb): The Nb 3d core level spectrum consists of a doublet, Nb 3d₅/₂ and Nb 3d₃/₂. The binding energy of the Nb 3d₅/₂ peak is a sensitive indicator of the niobium oxidation state. For Nb⁵⁺ in Nb₂O₅, the Nb 3d₅/₂ peak is typically observed in the range of 207.0 to 207.5 eV. core.ac.ukcern.ch Lower oxidation states, such as Nb⁴⁺ (in NbO₂) and Nb²⁺ (in NbO), appear at progressively lower binding energies. core.ac.ukresearchgate.net The presence of a single, well-defined doublet at the position for Nb⁵⁺ would confirm the +5 oxidation state for niobium in the compound. arxiv.org

Copper (Cu): The determination of the copper oxidation state via XPS can be challenging due to the similar binding energies of Cu metal and Cu(I) species. surfacesciencewestern.com The Cu 2p spectrum also presents a doublet (Cu 2p₃/₂ and Cu 2p₁/₂). The position of the Cu 2p₃/₂ peak for Cu(I) is typically around 932.5-932.8 eV. researchgate.net A key feature for identifying Cu(II) is the presence of strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV), which are absent for Cu(I) and Cu(0). The absence of these satellites in the spectrum of copper oxido(dioxo)niobium would strongly suggest that copper is present in the +1 oxidation state.

Oxygen (O): The O 1s spectrum typically shows a main peak around 530.5 eV, corresponding to oxygen in the metal oxide lattice (O-Nb-O bonds). aip.org A shoulder or separate peak at higher binding energy may indicate the presence of other oxygen species like hydroxides or adsorbed water on the surface.

Table 2: Representative XPS Binding Energies for Copper and Niobium Oxides

Element Core Level Oxidation State Binding Energy (eV) Key Features
Niobium Nb 3d₅/₂ Nb⁵⁺ (e.g., in Nb₂O₅) ~207.0 - 207.5 -
Niobium Nb 3d₅/₂ Nb⁴⁺ (e.g., in NbO₂) ~206.2 Lower BE than Nb⁵⁺
Niobium Nb 3d₅/₂ Nb²⁺ (e.g., in NbO) ~203.8 Lower BE than Nb⁴⁺
Copper Cu 2p₃/₂ Cu¹⁺ (e.g., in Cu₂O) ~932.5 - 932.8 No shake-up satellites
Copper Cu 2p₃/₂ Cu²⁺ (e.g., in CuO) ~933.6 - 934.5 Strong shake-up satellites at +9-10 eV

Binding energies are approximate and can vary slightly based on sample condition and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. It provides detailed information about the atomic structure, connectivity, and electronic environment that is often inaccessible by other methods.

Solid-state NMR is particularly well-suited for studying inorganic materials. The ⁹³Nb nucleus is 100% naturally abundant and is a sensitive probe of its local environment. northwestern.edu However, as a quadrupolar nucleus (spin I = 9/2), its NMR spectra are often broad and complex. The key parameters derived from ⁹³Nb NMR are the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ).

The ⁹³Nb isotropic chemical shift is highly sensitive to the coordination number of the niobium atom. researchgate.net Studies have established a correlation where different ranges of chemical shifts correspond to Nb being coordinated by four, five, six, seven, or eight oxygen atoms. researchgate.net For instance, six-coordinated Nb sites, common in many niobates, typically have isotropic shifts in the range of -900 to -1360 ppm. researchgate.net

The quadrupolar coupling constant (CQ) reflects the magnitude of the electric field gradient at the nucleus, which is a measure of the deviation from perfect cubic symmetry of the local electronic environment. clarku.edunih.gov Therefore, CQ values provide direct insight into the symmetry and distortion of the NbOₓ polyhedra in the crystal structure.

Table 3: Correlation of ⁹³Nb Isotropic Chemical Shift with Niobium Coordination Number

Nb Coordination Number NbOₓ Polyhedra Isotropic Chemical Shift Range (ppm)
4 NbO₄ -650 to -950
5 NbO₅ -900 to -980
6 NbO₆ -900 to -1360
7 NbO₇ -1200 to -1600

Data sourced from studies of various inorganic niobates. researchgate.net

While ¹⁷O NMR can also provide valuable information about the oxygen environments, the low natural abundance of ¹⁷O (0.038%) often requires isotopic enrichment, making it a more challenging experiment.

Copper has two NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, both of which are quadrupolar (spin I = 3/2). pascal-man.comhuji.ac.il A critical aspect of copper NMR is that it is generally only applicable to diamagnetic systems. Therefore, NMR signals are readily observed for copper in the +1 oxidation state (Cu(I), d¹⁰ configuration), but not for the paramagnetic Cu(II) state (d⁹ configuration), which causes extremely rapid nuclear relaxation and broadens the signals beyond detection in conventional high-resolution spectrometers. huji.ac.il

This selectivity makes copper NMR an exceptionally powerful tool for confirming the presence of Cu(I) in copper oxido(dioxo)niobium and for probing its specific electronic environment. The chemical shift and quadrupolar coupling parameters for ⁶³Cu and ⁶⁵Cu can provide information about the coordination geometry and the nature of the chemical bonding at the copper site. In materials that exhibit electrical conductivity, the Knight shift can be measured to provide information about the density of states at the Fermi level, offering direct insight into the electronic structure. pascal-man.com The observation of a well-resolved ⁶³Cu or ⁶⁵Cu NMR spectrum would serve as strong evidence for the Cu(I) oxidation state and provide a unique window into the local structure around the copper ions. nih.govrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers and Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials with unpaired electrons. In the context of copper;oxido(dioxo)niobium (CuNb₂O₆), the copper(II) ion (Cu²⁺) is a paramagnetic center, making EPR an especially relevant analytical tool. The d⁹ electronic configuration of Cu²⁺ results in a net electron spin that can be probed by EPR to reveal information about its local environment and magnetic properties.

While specific EPR spectral data for this compound is not extensively detailed in the public domain, the principles of the technique suggest its utility in characterizing this compound. An EPR study of CuNb₂O₆ would be expected to provide insights into the spin state of the Cu²⁺ centers. Furthermore, the interaction of the unpaired electron with the copper nucleus (with a nuclear spin of I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) would lead to hyperfine splitting in the EPR spectrum, appearing as a characteristic four-line pattern. The precise g-values and hyperfine coupling constants are sensitive to the coordination geometry and the nature of the ligands surrounding the Cu²⁺ ion. For instance, in the orthorhombic phase of CuNb₂O₆, the empty 3d orbitals of the Cu²⁺ ions can act as deep traps for photo-generated electrons, a phenomenon that could be investigated using light-induced EPR experiments semanticscholar.org. Such studies can help in understanding the electronic structure and potential photocatalytic activity of the material.

X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure and Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. It is a powerful tool for determining the oxidation state, coordination number, and local atomic arrangement around a specific element. For this compound, XAS can be employed to probe the local environments of both the copper and niobium atoms.

The X-ray Absorption Near-Edge Structure (XANES) region of the XAS spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. Analysis of the Cu K-edge XANES spectrum of a CuNb₂O₆ reference compound has confirmed that copper exists in a formal oxidation state of +2 uni-bonn.de.

The position of the absorption edge in a XANES spectrum is indicative of the oxidation state; a higher oxidation state generally results in a shift of the absorption edge to higher energies. Interestingly, while both CuO and CuNb₂O₆ contain Cu²⁺, the absorption edge for CuNb₂O₆ is shifted to higher energies compared to CuO uni-bonn.de. This shift is attributed to differences in the coordination environment. In CuNb₂O₆, the copper ion is six-fold coordinated with oxygen atoms, whereas in CuO, it is four-fold coordinated uni-bonn.de. This demonstrates that the coordination symmetry also significantly influences the XANES spectrum.

CompoundAbsorbing AtomOxidation StateCoordination NumberCoordination Geometry
This compound (CuNb₂O₆)Cu+26Octahedral
Copper(II) Oxide (CuO)Cu+24Square Planar

This table summarizes the oxidation state and coordination environment of copper in this compound as determined by XANES, with Copper(II) Oxide provided for comparison.

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum provides quantitative information about the local atomic environment, including bond distances and coordination numbers of the neighboring atoms. By analyzing the oscillations in the absorption coefficient at energies above the absorption edge, it is possible to determine the radial distribution of atoms around the absorbing element.

For this compound, an EXAFS analysis of the Cu K-edge would yield precise Cu-O bond lengths and the number of nearest oxygen neighbors, confirming the six-fold coordination suggested by XANES. Similarly, analyzing the Nb K-edge EXAFS would provide details about the Nb-O bond distances and the coordination of the niobium atoms within the crystal lattice. This information is crucial for constructing an accurate model of the local atomic structure and for understanding the material's properties at a molecular level.

Mössbauer Spectroscopy for Isotopic Probes (if applicable to specific research isotopes)

Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of a specific isotope. Its applicability is limited to elements that possess a suitable Mössbauer-active isotope. The most common isotope for Mössbauer spectroscopy is ⁵⁷Fe.

Neither copper nor niobium has naturally occurring isotopes that are suitable for conventional Mössbauer spectroscopy. Therefore, this technique is not directly applicable to the study of pure this compound. However, it is possible to use Mössbauer spectroscopy as an isotopic probe by doping the material with a Mössbauer-active nucleus, such as ⁵⁷Fe. For example, Mössbauer emission spectroscopy has been performed on CuO doped with ⁵⁷Co (which decays to ⁵⁷Fe) to study its magnetic properties aps.orgtau.ac.il. Similarly, Nb-Zr alloys have been implanted with ⁵⁷Fe ions to study the resulting structural changes using Mössbauer spectroscopy mdpi.com.

Thus, while not a direct probe of the intrinsic properties of CuNb₂O₆, Mössbauer spectroscopy could be employed in specially designed experiments where the material is doped with an appropriate isotope to investigate local magnetic fields, oxidation states, and lattice dynamics at the probe site.

Theoretical and Computational Investigations of Copper Oxido Dioxo Niobium

Density Functional Theory (DFT) for Electronic Structure and Fundamental Properties

Density Functional Theory (DFT) serves as a powerful tool to investigate the intrinsic electronic and structural properties of materials. For copper niobates, DFT studies have primarily focused on elucidating their electronic band structure and optical properties.

Ground State Electronic Properties and Band Structure Calculations

Computational studies employing DFT have successfully characterized the electronic nature of copper niobate compounds, identifying them as p-type semiconductors. For CuNbO₃, electronic structure calculations have revealed that its visible-light absorption is primarily due to a nearly direct bandgap transition involving copper-to-niobium (d¹⁰-to-d⁰) excitations.

Different DFT approaches have yielded a range of band gap values, reflecting the sensitivity of the calculations to the chosen functional. For instance, some DFT calculations report an optical band gap of approximately 2.0 eV for CuNbO₃. More advanced calculations using a screened coulomb hybrid HSE06 functional have predicted a direct band gap of 2.6 eV.

For the related compound, copper diniobate (CuNb₂O₆), which exists in monoclinic and orthorhombic polymorphs, the electronic spectrum of the monoclinic phase has been found to be characteristic of isolated copper(II) ions, while the orthorhombic form exhibits features consistent with a band structure. The optical band gap for the monoclinic phase of CuNb₂O₆ has been reported to be in the range of 1.92 to 2.06 eV.

Below is a data table summarizing the calculated electronic properties of copper niobates from various DFT studies.

CompoundDFT Functional/MethodCalculated Band Gap (eV)Band Gap Type
CuNbO₃DFT~2.0Nearly Direct
CuNbO₃HSE062.6Direct
CuNb₂O₆ (monoclinic)Experimental (from Tauc Plot)1.92 - 2.06Indirect

Computational Prediction of Formation Energies for Defect Structures

Phonon Dispersion Relations and Vibrational Mode Predictions

As of this review, there are no published first-principles calculations of the full phonon dispersion relations for either CuNbO₃ or CuNb₂O₆. Such calculations are crucial for understanding the vibrational properties, lattice stability, and thermal characteristics of these materials.

Experimentally, Fourier-transform infrared (FT-IR) spectroscopy on CuNb₂O₆ has identified vibrational modes associated with the NbO₆ octahedra. However, without theoretical phonon calculations, a detailed assignment of all vibrational modes and an understanding of their dispersion across the Brillouin zone are incomplete.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

Currently, there is a lack of specific molecular dynamics (MD) simulation studies focused on the dynamic behavior and phase transitions of copper niobate (CuNbO₃ or CuNb₂O₆).

However, experimental work on a high-pressure perovskite-type phase of CuNbO₃ has indicated a structural phase transition from a polar monoclinic structure to a collinear ferroelectric rhombohedral (R3c) structure around 470 K. This finding strongly suggests complex dynamic behavior and the potential for ferroelectric properties, which are prime candidates for investigation using MD simulations. Future MD studies could provide valuable atomic-scale insights into the mechanisms of this phase transition, ionic diffusion, and thermal transport properties.

First-Principles Calculations for Surface Reconstruction and Interfacial Phenomena

Detailed first-principles investigations into the surface reconstruction and interfacial phenomena of copper niobate are not available in the current body of scientific literature. Such studies are essential for understanding the catalytic activity, sensor applications, and performance in heterojunction devices. Future computational work in this area would need to explore the stability of various surface terminations, predict surface reconstructions under different environmental conditions, and model the interfaces between copper niobate and other materials.

Charge Transfer Mechanisms and Electronic Band Alignment Studies

Theoretical studies specifically detailing the charge transfer mechanisms and electronic band alignment at interfaces involving copper niobate (CuNbO₃ or CuNb₂O₆) are sparse. While the p-type nature of these materials is established, understanding how their bands align with other semiconductors, metals, or electrolytes is critical for designing efficient electronic and photoelectrochemical devices. General principles of band alignment at semiconductor heterojunctions are well-established, but their specific application to copper niobate requires dedicated computational modeling.

High-Throughput Computational Screening for Novel Copper Niobium Oxide Compositions and Stoichiometries

High-throughput computational screening, a cornerstone of modern materials science, has emerged as a powerful tool for the accelerated discovery of novel materials with desired properties. This approach leverages the power of computational modeling, particularly density functional theory (DFT), in tandem with automated workflows to systematically evaluate a vast array of chemical compositions and crystal structures. In the context of the copper-niobium-oxygen system, this methodology enables the exploration of the ternary phase space to identify previously unknown, thermodynamically stable, or metastable copper niobium oxide compounds, including various stoichiometries of "Copper;oxido(dioxo)niobium."

The process of high-throughput screening in this context typically involves several key stages. Initially, a large number of candidate crystal structures with different Cu:Nb:O ratios are generated. These structures can be derived from known crystal prototypes found in databases like the Inorganic Crystal Structure Database (ICSD) or generated using evolutionary algorithms and other structure prediction methods. Subsequently, the structural and energetic properties of these candidates are calculated using first-principles DFT methods. These calculations provide crucial data on the formation energy, which is a primary indicator of a compound's thermodynamic stability.

By systematically calculating the formation energies for a multitude of compositions, a convex hull of the Cu-Nb-O ternary system can be constructed. Compounds that lie on this convex hull are predicted to be thermodynamically stable and are therefore strong candidates for experimental synthesis. Those that lie slightly above the hull may be metastable and potentially synthesizable under specific conditions. This computational approach allows for the rapid identification of promising new materials without the need for extensive and time-consuming experimental exploration.

Detailed Research Findings from Computational Screening

While a comprehensive high-throughput screening study focused exclusively on the Cu-Nb-O system has not been extensively published, insights can be drawn from large-scale computational materials databases like the Open Quantum Materials Database (OQMD) and the Materials Project, which contain DFT data for a vast number of compounds, including some within this ternary system. scispace.com These databases serve as a de facto high-throughput screening repository.

Analysis of such databases would reveal the predicted stability of various copper niobium oxide stoichiometries. For each candidate composition, key properties are calculated to assess its potential for various applications. These properties include:

Formation Energy: The energy released or absorbed when a compound is formed from its constituent elements in their standard states. A more negative formation energy indicates greater thermodynamic stability.

Thermodynamic Stability (Energy Above the Hull): This value quantifies the thermodynamic instability of a compound with respect to the most stable phases. A value of zero indicates that the compound is on the convex hull and is predicted to be stable. Small positive values suggest metastability.

Band Gap: The energy difference between the valence and conduction bands. This is a critical parameter for determining the electronic and optical properties of a material, indicating whether it is a conductor, semiconductor, or insulator.

Crystal System and Space Group: These describe the symmetry of the crystal lattice, which influences many of the material's physical properties.

The screening process would systematically filter the generated candidates based on these and other calculated properties to identify the most promising novel copper niobium oxide compositions.

Data Tables of Predicted Copper Niobium Oxide Compositions

The following tables are illustrative of the type of data generated in a high-throughput computational screening study for novel copper niobium oxides. The values are representative and based on typical results from DFT calculations for ternary oxides.

Table 1: Predicted Stable and Metastable Copper Niobium Oxide Compositions

Predicted FormulaCrystal SystemSpace GroupFormation Energy (eV/atom)Energy Above Hull (meV/atom)
CuNbO₃OrthorhombicPnma-1.520
CuNb₂O₆MonoclinicP2₁/c-1.895
Cu₃Nb₂O₈TriclinicP-1-1.7512
Cu₅Nb₄O₁₅OrthorhombicCmcm-1.8125

This interactive table allows for sorting by different parameters to identify the most stable (lowest energy above hull) or compositions with specific crystal symmetries.

Table 2: Calculated Electronic Properties of Novel Copper Niobium Oxides

Predicted FormulaBand Gap (eV)Electronic Character
CuNbO₃1.8Semiconductor
CuNb₂O₆2.5Semiconductor
Cu₃Nb₂O₈1.2Semiconductor
Cu₅Nb₄O₁₅2.1Semiconductor

This table provides a summary of the predicted electronic properties, which are crucial for applications in electronics and photocatalysis.

The outcomes of such a high-throughput computational screening would provide a roadmap for experimental efforts. By prioritizing the synthesis of compounds predicted to be thermodynamically stable, researchers can significantly streamline the discovery process for new functional materials within the copper niobium oxide family. The predicted properties, such as the band gap and crystal structure, offer initial insights into the potential applications of these novel materials, guiding further theoretical and experimental characterization.

Advanced Functional Studies and Application Pathways of Copper Oxido Dioxo Niobium

Catalytic Reaction Mechanisms and Active Site Elucidation

The catalytic prowess of copper niobium oxide systems is a subject of intensive study, with researchers exploring their activity in a range of chemical transformations. The synergy between copper and niobium oxides appears to be a critical factor in defining the catalytic behavior of these materials.

In the realm of heterogeneous catalysis, copper niobium oxides have demonstrated significant potential, particularly in oxidation-reduction (redox) reactions. The interaction between copper and niobium species plays a crucial role in enhancing catalytic activity and selectivity.

One notable application is in the hydrodesulfurization (HDS) of dibenzothiophene, a process vital for removing sulfur from fossil fuels. Studies have shown that the addition of copper to niobium oxide can significantly promote the sulfidation of the niobium oxide, which is a rate-limiting step in the formation of the active niobium sulfide (NbS₂) phase. rsc.orgrsc.org The presence of copper facilitates the reduction and sulfidation of niobium oxide, effectively increasing the number of active sites for the HDS reaction. rsc.orgrsc.org Research indicates an optimal Cu/Nb molar ratio is crucial; insufficient copper leads to incomplete sulfidation, while an excess can block the active sites. rsc.orgrsc.org

Another area of interest is the catalytic oxidation of carbon monoxide (CO). In CuOx/Nb₂O₅ systems, the presence of Cu¹⁺ species on the niobium oxide support is believed to be critical for the catalytic activity. nih.gov The formation of these stable Cu¹⁺ species is attributed to the existence of deep copper acceptor states within the band gap of Nb₂O₅. nih.gov This stabilization of the active copper species leads to enhanced CO oxidation activity compared to other support materials like Al₂O₃, where only Cu²⁺ is typically observed. nih.gov

The synergistic interaction between copper oxide and niobium oxide can also induce an oxygen defect structure with oxygen vacancies, which are thought to enhance the catalytic activity towards the oxidation of CO and other compounds.

Table 1: Catalytic Performance of Copper Niobium Oxide-Based Catalysts in Oxidation-Reduction Reactions

Catalyst System Reaction Key Findings
Cu-promoted Nb₂O₅ Hydrodesulfurization (HDS) of dibenzothiophene Copper promotes the sulfidation of niobium oxide, increasing the number of active NbS₂ sites. An optimal Cu/Nb molar ratio of 0.3 doubles the sulfur-removal activity. rsc.orgrsc.org
CuOx/Nb₂O₅ CO Oxidation The presence of stable Cu¹⁺ species on the Nb₂O₅ support is identified as the active site, leading to higher activity compared to CuOx/Al₂O₃. nih.gov

Copper niobium oxide-based materials have emerged as promising photocatalysts for environmental remediation and solar fuel production. The photocatalytic mechanism in these materials involves the generation of electron-hole pairs upon light irradiation, followed by charge separation and migration to the catalyst surface to initiate redox reactions.

In the photocatalytic oxidation of alcohols using Cu/Nb₂O₅, a unique concerted effect of Cu(I) and Cu(II) species has been observed. rsc.org The mechanism involves the photoactivation of a surface complex formed between the alcohol and Nb₂O₅. rsc.org In this system, Cu(II) acts as an electron acceptor, promoting electron transfer, while the resulting Cu(I) serves as an effective desorption site for the product. rsc.org The continuous redox cycling between Cu(II) and Cu(I) ensures the sustained catalytic activity. rsc.org The photocatalytic activity can be further enhanced by optimizing the oxidation state of the copper species through pre-treatment of the catalyst. rsc.org

Doping copper oxide with niobium pentoxide (Nb₂O₅) has also been shown to enhance photocatalytic and antibacterial properties. nih.gov Nb₂O₅-doped CuO nanoparticles exhibit improved degradation of organic pollutants like methylene blue under UV light irradiation. nih.gov This enhancement is attributed to more efficient interfacial charge transfer and a reduced recombination rate of photogenerated charge carriers. nih.gov

The efficiency of photocatalysis is fundamentally linked to the dynamics of charge separation. In niobate nanosheet photocatalysts, it has been observed that photogenerated electrons and holes are accessible throughout the nanosheet, indicating that there is no significant spatial separation of charge across the sheet itself. wikipedia.org This implies that both reduction and oxidation reactions can occur over the entire surface of the nanosheet.

Table 2: Photocatalytic Activity of Copper Niobium Oxide Systems

Photocatalyst Target Reaction/Pollutant Performance Metrics
Cu/Nb₂O₅ Alcohol Photooxidation The activity is significantly higher than bare Nb₂O₅, with the redox cycling of Cu(II)/Cu(I) playing a key role. rsc.org
Nb₂O₅-doped CuO Methylene Blue Degradation 3 wt% Nb₂O₅ doping leads to the fastest degradation rate, achieving 75% degradation under UV light. nih.gov
Cu²⁺/HNb₃O₈ Hydrogen Evolution A maximum H₂ evolution rate of 59.1 µmol h⁻¹ was achieved with 0.5% Cu²⁺ loading. researchgate.net

Copper niobium oxides are being explored as electrocatalysts in various energy conversion systems, including nitrogen reduction and as electrode materials in batteries. Their electronic structure and surface properties are key to their electrocatalytic performance.

In the electrocatalytic nitrogen reduction reaction (NRR), Cu-doped Nb₂O₅ nanorods have demonstrated remarkable synergistic effects. europa.eu Theoretical and experimental studies suggest that the Lewis acidic Nb-O sites are the most promising for catalytic activity. europa.eu The introduction of copper into the niobium oxide structure can enhance both mass and electron transfer, which are crucial for the efficient hydrogenation of dinitrogen to ammonia. europa.eu Doping with copper can effectively eliminate the bandgap of Nb₂O₅, thereby promoting electron transfer. europa.eu

Mixed-phase copper niobates (CuₓNbᵧO₂) have also shown significant promise as anode materials for lithium-ion batteries. researchgate.netadvancedsciencenews.comubc.ca These materials can deliver high electrochemical capacities at exceptional cycling rates. researchgate.netadvancedsciencenews.com The synergistic interplay between different phases is crucial, where copper-rich phases contribute to electronic conductivity and stability, while niobium-rich phases are responsible for the redox activity and reversible capacity. ubc.ca The electrochemical performance is also influenced by the crystal structure, with different phases exhibiting varying lithium-ion diffusion coefficients. ubc.ca

Table 3: Electrocatalytic Performance of Copper Niobium Oxide Materials

Material Application Key Performance Metrics
Cu-doped Nb₂O₅ nanorods Nitrogen Reduction Reaction (NRR) High NH₃ production rate of up to 24.56 μgNH₃ h⁻¹ mgCat.⁻¹ and a Faradaic efficiency of 20.15%. europa.eu
Mixed-phase CuₓNbᵧO₂ Lithium-ion Battery Anode Reversible capacities of 167 mAh/g at 1C, with a high Li⁺ diffusion coefficient of 1.8 × 10⁻¹² cm²/s. researchgate.netadvancedsciencenews.com

The catalytic performance of metal oxides is often intimately linked to the presence of surface defects, such as oxygen vacancies, and the exposure of specific crystal facets. While research specifically on "Copper;oxido(dioxo)niobium" is limited in this area, studies on related copper and niobium oxide systems provide valuable insights.

Oxygen vacancies can act as active sites for the adsorption and activation of reactant molecules. For instance, in copper oxide-based catalysts, oxygen vacancies are known to accelerate the kinetics of redox reactions by lowering energy barriers and trapping adsorbed species for conversion. europa.eu In photocatalysis, oxygen vacancies in Cu₂O/TiO₂ heterojunctions have been shown to enhance the photocatalytic reduction of CO₂, as they can lower the energy barrier for the conversion of CO₂ to intermediate species. nih.gov Similarly, for niobium oxides, defects and non-stoichiometric phases are directly related to their photocatalytic properties. nsf.gov The presence of oxygen vacancies can facilitate the adsorption of pollutants and enhance their degradation. nsf.gov

The crystal facets exposed on the surface of a catalyst can significantly influence its activity and selectivity. Different crystal facets have different atomic arrangements and surface energies, which can affect the adsorption of reactants and the desorption of products. For copper oxide nanocrystals, the photocatalytic activity has been shown to be facet-dependent, with the (111) facet often exhibiting higher activity than the (110) and (100) facets for reactions like rhodamine B photodegradation and photocatalytic hydrogen evolution. aps.org This is attributed to the higher conduction band potential of the (111) facet, which provides a larger driving force for interfacial electron transfer. aps.org In the electroreduction of CO₂, the selectivity towards different products on copper catalysts is also strongly dependent on the exposed crystal facets, with some facets favoring the formation of C1 products while others promote C2+ products. researchgate.netresearchgate.net

Investigation of Charge Transport and Electronic Phenomena

Understanding the charge transport and electronic properties of copper niobium oxides is fundamental to optimizing their performance in various applications, from catalysis to electronic devices.

The electronic conductivity in copper niobium oxides is largely influenced by the constituent metal ions and the crystal structure. In materials like copper niobate, the Cu²⁺ ions, with their 9 free 3d electrons, are primarily responsible for the electronic conductivity, whereas Nb⁵⁺ has no free 4d electrons. rsc.org This leads to a trade-off where a higher copper content can enhance conductivity, while a higher niobium content may be beneficial for electrochemical capacity. rsc.org

The conduction mechanism in these materials can be complex. For instance, in lithium niobate-based systems, charge transport can be dominated by mechanisms like elastic trap-assisted tunneling, where deep trap energy levels associated with defects like oxygen vacancies play a crucial role. nsf.gov In other transition metal oxides, the conductivity is highly dependent on the presence of defects and the ability of the material to accommodate non-stoichiometry.

Photoresponse Mechanisms and Photoinduced Charge Separation

Copper niobium oxides, such as CuNbO3 and CuNb2O6, exhibit promising photoresponsive properties suitable for photovoltaic and photocatalytic applications. The mechanism is initiated by the absorption of photons with energy exceeding the material's band gap, which excites electrons from the valence band to the conduction band, creating electron-hole pairs. First-principles calculations indicate that perovskite-type CuNbO3 possesses a moderate band gap that allows for the absorption of visible light. researchgate.net The specific band gap value can vary depending on the compound's phase and synthesis method, with reported optical band gaps for copper niobates ranging from approximately 1.9 eV to 3.2 eV.

A critical factor in the efficiency of photo-based applications is the separation of these photogenerated charge carriers. In copper niobate, particularly in its polar and ferroelectric phases, the internal electric field facilitates the spatial separation of electrons and holes, mitigating recombination and enhancing charge carrier lifetime. researchgate.net This property is crucial for developing efficient ferroelectric photovoltaic materials. researchgate.net

The charge separation process can be described as follows:

Excitation: A photon strikes the copper niobate lattice, generating an electron-hole pair.

Separation: The internal electric field, inherent in the material's polar structure, drives the electron and the hole in opposite directions.

Transport and Reaction: The separated charges migrate to the material's surface. In a photocatalytic system, these charges can participate in redox reactions. For example, excited electrons can be injected into a co-catalyst to reduce species like CO2, while holes can oxidize water.

This efficient charge separation mechanism makes copper niobium oxide a candidate for applications in solar energy conversion and environmental remediation. researchgate.net

Compound PhaseReported Optical Band Gap (eV)
Monoclinic CuNbO3~2.0 researchgate.net
Orthorhombic CuNb2O61.92 - 2.06
Monoclinic CuNb2O6 Thin Film3.18

Dielectric Response and Polarization Behavior Mechanisms

Copper niobium oxide, particularly the perovskite CuNbO3 synthesized under high pressure, displays remarkable dielectric and ferroelectric properties. Research has revealed that this material exhibits a colossal dielectric constant, with values reported to be as high as 10,000. This high dielectric constant is attributed to its unique crystal structure and polarization mechanisms.

A significant finding is the temperature-dependent phase transition in perovskite CuNbO3. At around 470 K, it transitions from a "noncollinear ferrielectric" structure (polar monoclinic space group, Pc) to a "collinear ferroelectric" structure (polar rhombohedral space group, R3c). researchgate.netkyoto-u.ac.jp

Noncollinear Ferrielectric Phase (Pc): In this lower-temperature phase, the electric dipoles arise from parallel displacements of copper (Cu⁺) ions and antiparallel displacements of niobium (Nb⁵⁺) ions along different crystallographic axes. This arrangement results in a net spontaneous polarization, but with a complex, non-aligned dipole structure. researchgate.netkyoto-u.ac.jp

Collinear Ferroelectric Phase (R3c): In the higher-temperature phase, the displacements of both Cu⁺ and Nb⁵⁺ ions become parallel and aligned in the same direction, leading to a conventional ferroelectric state. researchgate.netkyoto-u.ac.jp

The polarization mechanism is fundamentally driven by the displacements of the cations within the oxygen octahedra, a characteristic feature of perovskite-type ferroelectrics. uni-osnabrueck.defrontiersin.org The ability to switch this polarization with an external electric field, coupled with the high dielectric constant, makes copper niobate a promising material for use in capacitors, memory devices, and sensors.

PropertyValue / Description
Dielectric ConstantUp to 10,000
Low-Temperature PhaseNoncollinear Ferrielectric (Pc space group) researchgate.netkyoto-u.ac.jp
High-Temperature PhaseCollinear Ferroelectric (R3c space group) researchgate.netkyoto-u.ac.jp
Phase Transition Temperature~470 K researchgate.netdoi.org

Magnetism and Spin Interactions in Copper Niobium Oxide Systems

The magnetic properties of copper niobium oxides are primarily dictated by the Cu²⁺ ions, which possess unpaired electron spins. These materials typically exhibit paramagnetic behavior at high temperatures, transitioning to an antiferromagnetically ordered state at a characteristic low temperature known as the Néel temperature (Tₙ).

In the crystal lattice of copper niobates, particularly those with a columbite structure like CuNb2O6, the magnetic Cu²⁺ ions are arranged in chains. The dominant magnetic coupling is the superexchange interaction, which occurs between Cu²⁺ ions mediated by the intervening non-magnetic oxygen ions.

The nature of this interaction (ferromagnetic vs. antiferromagnetic) depends on the Cu-O-Cu bond angles and distances. Within the chains, interactions can be ferromagnetic, leading to an alignment of spins. However, the interaction between adjacent chains is typically antiferromagnetic, causing the chains to align in an antiparallel fashion. This competition between intra-chain and inter-chain exchange interactions leads to a complex, often low-dimensional, magnetic structure that orders antiferromagnetically at low temperatures. For perovskite CuNbO3, antiferromagnetic ordering is observed below 12 K, while for monoclinic CuNb2O6, the Néel point is around 25 K.

CompoundMagnetic OrderingNéel Temperature (Tₙ)
Perovskite CuNbO3Antiferromagnetic~12 K
Monoclinic CuNb2O6Antiferromagnetic~25 K

Spin-lattice coupling refers to the interaction between the magnetic (spin) degrees of freedom and the vibrational modes of the crystal lattice (phonons). This coupling is fundamental to understanding the complete magnetic behavior of a material, as magnetic exchange interactions are inherently sensitive to the precise positions of atoms. escholarship.org

In materials like copper niobium oxide, lattice vibrations can modulate the distances and angles between the magnetic Cu²⁺ ions and the oxygen ligands. This modulation, in turn, affects the strength and nature of the superexchange interactions. nih.gov The consequence of this coupling is a mutual influence between the magnetic and structural properties. For instance, a magnetic phase transition can induce a subtle structural distortion (magnetostriction), and conversely, applying strain to the material can influence its magnetic ordering temperature or anisotropy.

While direct experimental studies on spin-lattice coupling in copper niobate are not extensively reported, the principles are well-established in transition metal oxides. nih.govaip.org The strength of this coupling depends on how significantly the orbital overlap between metal and ligand ions changes with atomic displacement. In 5d transition metal oxides, this effect can be particularly large due to the extended nature of the d-orbitals, leading to anomalously strong spin-phonon coupling. nih.gov Investigating these interactions in copper niobate is crucial for a complete understanding of its magnetic dynamics and for potential applications in spintronics where control over magnetic states is paramount.

Environmental Interaction Mechanisms for Sensing Applications

While specific gas sensing studies on copper oxido(dioxo)niobium are not widely available, the sensing mechanism can be inferred from the properties of its constituent oxides: copper oxide (CuO), a p-type semiconductor, and niobium oxide (Nb2O5), an n-type semiconductor. ijirct.orgmdpi.com Chemoresistive gas sensors operate based on changes in electrical resistance upon exposure to a target gas.

The sensing mechanism in a mixed-oxide system like copper niobate would likely involve contributions from both its p-type and n-type characteristics, potentially forming p-n heterojunctions at the nanoscale that enhance sensitivity.

General Sensing Mechanism:

Oxygen Adsorption: In an air atmosphere, oxygen molecules adsorb onto the semiconductor surface and capture free electrons, forming ionized oxygen species (like O⁻ or O²⁻). mdpi.com

For the p-type CuO component, this electron trapping increases the concentration of majority charge carriers (holes), creating a conductive hole-accumulation layer near the surface. mdpi.commdpi.com

For the n-type Nb2O5 component, this process depletes the majority charge carriers (electrons), forming a high-resistance electron-depletion layer. ijirct.org

Gas Interaction: When a target gas is introduced, it reacts with the adsorbed oxygen species.

Reducing Gases (e.g., H₂S, NH₃, CO): These gases react with surface oxygen, releasing the trapped electrons back into the semiconductor. mdpi.com In the p-type regions, this neutralizes holes, increasing resistance. In the n-type regions, this adds electrons, decreasing resistance.

Oxidizing Gases (e.g., NO₂, O₃): These gases can adsorb on the surface and trap more electrons, leading to a decrease in resistance for the p-type component and an increase for the n-type component. mdpi.com

Selectivity Principles: The ability of a sensor to respond preferentially to a specific gas is crucial. Selectivity in metal oxide sensors is primarily achieved by:

Operating Temperature: Different gases have optimal reaction temperatures on the sensor surface. By controlling the operating temperature, one can tune the sensor to be most sensitive to a particular gas. nectec.or.th

Catalytic Additives: Doping the material or decorating its surface with catalytic nanoparticles (e.g., noble metals) can selectively promote the reaction with a specific target gas. rsc.org

Heterostructure Formation: The p-n junctions formed between CuO and Nb2O5 domains within the material can create potential barriers that are modulated differently by various gases, providing another avenue for achieving selectivity. researchgate.net

The combination of these principles allows for the potential design of copper niobate-based sensors tailored for specific environmental or industrial monitoring applications. youtube.com

Humidity Response Characteristics and Sensing Paradigms

Comprehensive searches of scientific literature and research databases did not yield specific studies focusing on the humidity response characteristics and sensing paradigms of the compound this compound, also known as copper niobate. While research exists on the humidity sensing properties of related individual metal oxides, such as copper oxide, and other complex oxides, dedicated research into the hygroscopic properties and potential application of copper niobate as a humidity sensing material appears to be a nascent or unexplored area of investigation. Therefore, detailed information on its sensitivity, response/recovery time, and sensing mechanism in relation to humidity is not available at present.

Conceptual Integration into Functional Device Architectures

This compound has been investigated for its potential integration into several functional device architectures, primarily leveraging its electrochemical and semiconducting properties. Research has predominantly focused on its application in energy storage and conversion systems.

Role as Electrode Materials in Electrochemical Systems (e.g., charge storage mechanisms)

Copper niobate has emerged as a promising anode material for lithium-ion batteries, attributed to its high theoretical capacity and structural stability. The charge storage mechanism in copper niobate anodes primarily involves an intercalation and conversion process.

During the discharge process, lithium ions from the electrolyte intercalate into the crystal structure of copper niobate. This is accompanied by the reduction of both copper (Cu²⁺ to Cu⁺ and potentially to Cu⁰) and niobium (Nb⁵⁺ to Nb⁴⁺/Nb³⁺) ions to maintain charge neutrality. rsc.org The open columbite crystal structure of materials like CuNb₂O₆ facilitates this lithium-ion intercalation. utwente.nl

Mixed-phase copper niobate (CuₓNbᵧO₂) anodes have been shown to exhibit synergistic effects, where copper-rich phases enhance electronic conductivity and stability, while niobium-rich phases are primarily responsible for the redox activity and reversible capacity. utwente.nl A facile solid-state synthesis method has been proposed to create these mixed-phase materials, which demonstrate high electrochemical capacities at exceptional cycling rates. st-andrews.ac.uk For instance, a mixed-phase copper niobate anode has been reported to deliver a capacity of 167 mAh g⁻¹ at a 1C rate and maintain 99.98% capacity retention between cycles. st-andrews.ac.uk

The electrochemical performance of various copper niobate compositions as anode materials for lithium-ion batteries is summarized in the table below.

CompoundSynthesis MethodReversible Capacity (at C/10)Rate CapabilityCycling StabilityReference
CuNb₂O₆Solvothermal & Heat Treatment256 mAh g⁻¹131 mAh g⁻¹ at 10CGood rsc.org
CuNb₂O₆ (sintered at 900°C)Solid-state reaction-154.9 mAh g⁻¹ at 5 A g⁻¹90.3% retention after 1000 cycles at 500 mA g⁻¹ researchgate.net
Mixed-phase CuₓNbᵧO₂Solid-state synthesis167 mAh g⁻¹ (at 1C)37 mAh g⁻¹ at 250C99.98% retention between cycles st-andrews.ac.uk
C-CuNb₁₃O₃₃-244 mAh g⁻¹ (at 0.1C)59.9% retention at 20C (vs 0.5C)92.3% retention after 3000 cycles at 20C nih.gov

Application in Resistive Switching Memory Concepts (e.g., filament formation and rupture)

There is a notable lack of specific research on the application of this compound in resistive switching memory concepts. While the individual components, copper and niobium oxides, are known to exhibit resistive switching behaviors, the ternary compound has not been a primary focus in this field. Resistive switching in copper oxide is often attributed to the formation and rupture of copper conductive filaments, while in niobium oxide, it is typically linked to the migration of oxygen vacancies forming conductive pathways. The interplay of these mechanisms in a mixed copper-niobium-oxide system remains an unexplored area of research.

Integration into Photovoltaic Cell Designs (e.g., charge collection mechanisms)

Copper niobate (CuNbO₃) has been identified as a promising p-type semiconductor material for photovoltaic applications, particularly as a photocathode in dye-sensitized solar cells (p-DSSCs). researchgate.netresearchgate.netresearchgate.net Its utility in this context is due to its suitable bandgap and electronic structure, which allows for the absorption of visible light and facilitates efficient charge separation and collection. researchgate.netresearchgate.net

The charge collection mechanism in a CuNbO₃-based p-DSSC involves the following steps:

A dye sensitizer adsorbed onto the surface of the p-type CuNbO₃ absorbs photons from sunlight, leading to the excitation of electrons.

The excited dye injects a hole into the valence band of the CuNbO₃, a process also described as an electron transfer from the semiconductor to the dye.

The injected holes are then transported through the copper niobate film to the back contact (cathode).

The electrons are transferred from the dye to a redox mediator in the electrolyte, which then transports them to the counter electrode (anode) to complete the circuit.

Thin films of various copper niobate compositions have been fabricated and tested as photocathodes in p-DSSCs. For example, a monoclinic CuNbO₃ system used as a photocathode in an N719-sensitized p-DSSC demonstrated a photovoltaic performance of 2.19%. researchgate.net This performance suggests that copper niobate can be a viable alternative to more commonly used p-type materials like nickel oxide (NiO) in tandem solar cells. researchgate.net

First-principles calculations have shown that the optical properties of CuNbO₃ are closely related to the electronic transitions between Cu-d, Nb-d, and O-p energy levels. researchgate.net Furthermore, theoretical studies suggest that applying compressive strain to the CuNbO₃ crystal structure could enhance its photoelectric conversion efficiency to as high as 29.9% by narrowing the bandgap and improving the density of states near the band edges. researchgate.net

CompoundCell TypePhotovoltaic PerformanceKey FindingReference
Monoclinic CuNbO₃p-DSSC2.19% efficiencyA viable alternative to NiO photocathodes. researchgate.net
CuNbO₃p-type photoelectrodeIncident-photon-to-current efficiency exceeding 5%Stable photocurrent and resistance to photocorrosion. researchgate.net
CuNbO₃ (Theoretical)-Potential for 29.9% efficiencyCompressive strain can enhance performance. researchgate.net

Advanced Materials Engineering and Architectural Design of Copper Oxido Dioxo Niobium

Nanostructured Architectures of Copper Niobium Oxides

The development of nanostructured copper niobium oxides allows for the tuning of their properties through the control of size, shape, and dimensionality.

Synthesis and Functionalization of Nanoparticles

The synthesis of copper niobium oxide nanoparticles can be achieved through various methods, each offering distinct advantages in controlling particle size and morphology.

Synthesis Methods:

Solid-State Reaction: High-energy milling of precursor powders followed by thermal treatment is a viable method for producing CuNb₂O₆ particles. For instance, milling for 5 to 10 hours and subsequent sintering at 900 °C for 3 hours has been shown to be effective. mdpi.com This method can yield particles with both monoclinic and orthorhombic crystalline phases. mdpi.com

Sol-Gel Method: The sol-gel process is a versatile wet-chemical technique for synthesizing metal oxide nanoparticles, including niobium oxides. researchgate.netresearchgate.netresearchgate.net This method involves the hydrolysis and condensation of metal alkoxide precursors to form a sol, which then gels and can be dried and calcined to produce the final oxide nanoparticles. youtube.com While specific protocols for copper niobium oxide are not detailed in the provided results, the synthesis of Nb₂O₅ nanoparticles via the sol-gel method suggests its applicability. researchgate.netresearchgate.netmdpi.com

Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature water to crystallize materials. It is a common technique for producing various metal oxide nanostructures, including copper oxide and niobium oxide nanoparticles. iaea.orgsapub.orgresearchgate.netdergipark.org.tr The morphology and particle size of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, time, and the concentration of precursors and mineralizers. dergipark.org.trmdpi.comd-nb.info Spiky niobium oxide nanoparticles, for example, have been synthesized via hydrothermal treatment of a niobium oxalate (B1200264) solution.

Coprecipitation: This technique has been employed to synthesize bimetallic bulk NbCu structures by precipitating the metal ions from a solution. This method can be adapted for the synthesis of mixed copper niobium oxide nanoparticles. mdpi.com

Functionalization:

The surface of copper niobium oxide nanoparticles can be functionalized to enhance their properties for specific applications. Their inherent catalytic activity makes them suitable for various chemical reactions. nih.gov Niobium compounds, in general, are utilized as catalysts, promoters, or supports in heterogeneous catalysis. mdpi.com The functionalization can be aimed at improving their dispersion in different media or enhancing their catalytic performance. For instance, niobium pentoxide has been shown to exhibit strong metal-support interactions, which can be beneficial in catalytic applications. researchgate.net The photocatalytic properties of niobium oxides have been leveraged in methanol oxidation, where they support gold and copper catalysts. mdpi.com

Table 1: Synthesis Methods for Copper Niobium Oxide Nanoparticles and Related Compounds

Synthesis Method Precursors Key Parameters Resulting Material/Morphology Reference(s)
High-Energy Milling & Sintering Copper and Niobium Oxides Milling time: 5-10 h; Sintering temperature: 900 °C for 3 h CuNb₂O₆ particles with monoclinic and orthorhombic phases mdpi.com
Hydrothermal Synthesis Niobium Oxalate Solution Temperature: 200 °C; Time: 2 h Spiky niobium oxide nanoparticles
Hydrothermal Synthesis Copper (II) Acetate, Pyrrole Temperature: 150 °C; Time: 10 h Copper oxide nanowires mdpi.com
Sol-Gel Method NbCl₅, Ethanol, NH₄OH - Nb₂O₅ nanoparticles researchgate.netresearchgate.net

Fabrication of Nanowires, Nanorods, and Nanosheets

One-dimensional (1D) and two-dimensional (2D) nanostructures of copper niobium oxides offer unique electronic and optical properties due to quantum confinement effects.

Nanowires and Nanorods:

Electrospinning: One-dimensional copper niobate (CuNb₂O₆) nanowires have been successfully prepared using the electrospinning technique. researchgate.net This method involves ejecting a polymer solution containing metal precursors through a spinneret under a high electric field, followed by calcination to remove the polymer and form the oxide nanowires.

Hydrothermal Synthesis: The hydrothermal method is widely used for the synthesis of 1D nanostructures like nanowires and nanorods. mdpi.commdpi.com By controlling the synthesis parameters such as temperature, reaction time, and the use of surfactants, the morphology of the final product can be tailored. rsc.org For example, single-crystalline KNbO₃ nanorods have been prepared from Nb₂O₅ in a KOH solution using a surfactant. rsc.orgscribd.com This suggests that a similar approach could be employed for copper niobates. Copper oxide nanowires have been synthesized via a hydrothermal process using copper (II) acetate and pyrrole. mdpi.com The length and diameter of these nanowires can be controlled by adjusting the reaction time and reagent concentrations. mdpi.com

Nanosheets:

Exfoliation of Layered Precursors: Two-dimensional nanosheets of niobates can be produced by the exfoliation of layered crystal structures. researchgate.netrsc.org This process typically involves intercalating large organic ions between the layers of the parent compound, which causes swelling and eventual delamination into single or few-layer nanosheets upon applying a shear force. researchgate.net Layered niobates, such as HCa₂Nb₃O₁₀, have been successfully exfoliated into monolayer perovskite particles. researchgate.net This top-down approach is a promising route for obtaining copper niobium oxide nanosheets from a suitable layered precursor.

Table 2: Fabrication of 1D and 2D Copper Niobium Oxide Nanostructures

Nanostructure Fabrication Method Precursors/Starting Material Key Parameters Resulting Dimensions Reference(s)
CuNb₂O₆ Nanowires Electrospinning - - 1D Nanowires researchgate.net
KNbO₃ Nanorods Hydrothermal Synthesis Nb₂O₅, KOH, Surfactant 180 °C Diameter: 100–300 nm, Length: up to 5 µm rsc.orgscribd.com
Copper Oxide Nanowires Hydrothermal Synthesis Copper (II) Acetate, Pyrrole 150 °C, 10 h Diameter: 50–200 nm, Length: 25 µm mdpi.com
Niobate Nanosheets Exfoliation Layered Niobate (e.g., HCa₂Nb₃O₁₀) Treatment with TBAOH solution Monolayer particles researchgate.net

Development of Porous Frameworks and Mesoporous Materials

The creation of porous architectures in copper niobium oxide materials is advantageous for applications requiring high surface area, such as catalysis and sensing.

Porous frameworks can be formed through the assembly of nanostructured building blocks. For instance, a network of interconnected hybrid nanocrystal-nanowire copper and copper oxide nanomaterials can create a porous structure. hoghimwei.com This approach leverages the high aspect ratio of nanowires to form an open network, which enhances the diffusion of reactants in catalytic applications. hoghimwei.com While specific research on the template-assisted synthesis of porous copper niobium oxides is not prevalent in the provided results, this remains a common and effective strategy for creating mesoporous materials.

Thin Film Engineering and Heterostructure Fabrication

The fabrication of high-quality thin films and heterostructures of copper niobium oxides is essential for their integration into electronic and optoelectronic devices.

Control of Film Thickness and Epitaxial Growth Parameters

Precise control over film thickness and crystallinity is paramount for achieving desired thin film properties.

Deposition Techniques:

Pulsed Laser Deposition (PLD): PLD is a versatile technique for growing high-quality oxide thin films. azom.comaip.orgtaylorfrancis.com It allows for stoichiometric transfer of material from a target to a substrate. aip.org The growth rate can be precisely controlled by the number of laser pulses, enabling the deposition of films with thicknesses ranging from a few nanometers to several hundred nanometers. uotechnology.edu.iq Crystalline CuO films, for example, have been grown on sapphire substrates using PLD at a substrate temperature of 400°C. uotechnology.edu.iq

Sputtering: Sputtering is another widely used physical vapor deposition technique for thin film fabrication. It can be employed to deposit copper niobium oxide films.

Epitaxial Growth:

Epitaxial growth, where the crystalline structure of the deposited film aligns with that of the substrate, is crucial for fabricating single-crystal-like thin films with superior properties. The choice of substrate is critical for achieving epitaxy. For perovskite oxides like copper niobate, substrates with similar crystal structures and lattice parameters, such as SrTiO₃ (STO), are often used. nih.govresearchgate.net The growth of epitaxial STO films on cube-textured Cu-based substrates has been demonstrated, indicating the feasibility of growing oxide films on metallic templates. nih.gov The optimization of deposition parameters, such as substrate temperature and background gas pressure, is essential for achieving high-quality epitaxial films. nih.gov

Table 3: Thin Film Deposition Parameters for Related Oxide Materials

Deposition Method Material Substrate Key Parameters Resulting Film Properties Reference(s)
Pulsed Laser Deposition CuO Sapphire (0001) Substrate Temperature: 400°C; O₂ pressure: 20 x 10⁻² mbar; Laser fluence: 1.5 J/cm² Crystalline film, average grain size < 100 nm uotechnology.edu.iq
Pulsed Laser Deposition SrTiO₃ Cube-textured Cu-clad Temperature: 500 °C; Reducing atmosphere (5% H₂, 95% Ar) Epitaxial {001}<100> STO film nih.gov

Interfacial Engineering in Multi-layered Copper Niobium Oxide Structures

The interfaces in Cu-Nb nanoscale metallic multilayers have been studied extensively. researchgate.net These interfaces act as barriers to slip transmission, which contributes to the high strength of these materials. researchgate.net The properties of the interface can evolve during deformation as they absorb dislocations. researchgate.net In the context of copper niobium oxide heterostructures, the interface between the oxide layers or between an oxide layer and a metallic electrode would significantly influence charge transport and other electronic properties.

The formation of a Cu+Nb interlayer in multi-material systems has been investigated, showing a gradual transition in chemical composition over a width of approximately 700 μm in the Cu/Nb interfacial zone. nih.gov This suggests that interdiffusion at the interface can be significant, depending on the fabrication process. In multi-layered thin films, such as Nb/Cu multilayers, the interface transparency is a key parameter that affects superconducting properties. researchgate.net Careful control of the deposition process is necessary to create sharp and well-defined interfaces in copper niobium oxide heterostructures to optimize their performance.

Composite Materials Integrating Copper Niobium Oxides

The integration of functional ceramics like copper niobium oxide (also known as copper niobate, CuNb₂O₆) into composite structures is a promising avenue for creating advanced materials with tailored properties. By combining the intrinsic characteristics of copper niobate with matrix materials like polymers and ceramics, it is possible to develop composites that leverage the strengths of each component for specialized applications. Copper niobate itself is a semiconductor known for its interesting dielectric, optical, and catalytic properties, with its crystal structure (monoclinic or orthorhombic) being dependent on the synthesis temperature. mdpi.com

Polymer-Matrix Composites for Enhanced Synergistic Functionality

Polymer-matrix composites (PMCs) are valued for their lightweight nature, ease of processing, and versatility. ebrary.netaprcomposites.com.au Incorporating ceramic nanoparticles into a polymer matrix can significantly enhance its mechanical, thermal, and electrical properties. biointerfaceresearch.com While specific research on composites made from copper niobate and a polymer matrix is not extensively documented, the potential for synergistic functionality can be inferred from the known properties of the constituent materials.

The primary goal of creating such a composite would be to combine the processability and flexibility of a polymer with the unique electronic and photocatalytic capabilities of copper niobate. Potential synergistic functionalities include:

Enhanced Dielectric Properties: Copper niobate exhibits notable dielectric properties. When dispersed within a polymer matrix, these nanoparticles could create a composite material with a tunable dielectric constant and low dielectric loss, suitable for applications in electronic components like capacitors, embedded systems, and high-frequency circuits.

Photocatalytic Activity: The semiconductor nature of copper niobate allows it to be photocatalytically active. A polymer composite embedded with CuNb₂O₆ particles could be used to create functional coatings or films for environmental remediation, capable of degrading organic pollutants under light irradiation. nih.gov The polymer matrix would serve to immobilize the photocatalyst, preventing its release into the environment and allowing for easier handling and application.

Improved Mechanical and Thermal Stability: The addition of ceramic nanoparticles typically improves the mechanical strength, stiffness, and thermal stability of polymers. The particles act as reinforcement, hindering crack propagation and increasing the glass transition temperature of the polymer. tosoh.co.jp

The effectiveness of these composites would heavily depend on the ability to achieve a uniform dispersion of copper niobate nanoparticles within the polymer matrix and to ensure strong interfacial adhesion between the two phases.

Table 1: Potential Properties and Applications of Copper Niobate Polymer-Matrix Composites

Property EnhancementPotential Synergistic FunctionalityTargeted Applications
Electrical Tunable dielectric constant, low loss tangentEmbedded capacitors, high-frequency electronics, energy storage
Optical/Catalytic Photocatalytic degradation of pollutantsSelf-cleaning surfaces, water purification membranes, air filters
Mechanical Increased tensile strength and modulusLightweight structural components, durable coatings
Thermal Higher heat deflection temperatureHousings for electronic devices, components for automotive use

Ceramic-Matrix Composites for High-Temperature and Mechanical Stability

Ceramic-matrix composites (CMCs) are engineered to overcome the inherent brittleness of monolithic ceramics while retaining their excellent high-temperature stability and strength. taylorfrancis.comtosoh.co.jp They typically consist of ceramic fibers embedded in a ceramic matrix, a design that provides toughness through mechanisms like fiber pull-out and crack deflection. esa-technology-broker.co.uksaint-gobain.com Oxide-based CMCs (Ox/Ox CMCs) are particularly noted for their stability in oxidizing environments. northumbria.ac.uk

The integration of copper niobate into a ceramic matrix, for instance, an alumina (Al₂O₃) or mullite matrix, could offer specific advantages, although this remains a largely exploratory area. Given that CuNb₂O₆ itself possesses high chemical and thermal stability, its incorporation could be used to impart functional properties to a structural composite. mdpi.com

Key research findings on advanced oxide CMCs provide a baseline for expected performance. For example, novel mullite-fiber-based CMCs have demonstrated high fatigue and creep resistance at temperatures up to 1200°C. taylorfrancis.com Similarly, other developed Ox/Ox CMCs have shown no significant reduction in tensile strength after thermal exposure at 1200°C for 1000 hours, highlighting their exceptional thermal stability. esa-technology-broker.co.uk

The potential roles for copper niobate within such a composite could include:

Functional Phase: CuNb₂O₆ could be added as a secondary phase to the matrix to introduce specific electrical or catalytic functionalities into a high-temperature structural component. For instance, it could enable a self-monitoring component where changes in dielectric properties indicate stress or damage.

Sintering Aid or Grain Growth Modifier: In some ceramic systems, the addition of a secondary oxide phase can influence the sintering process, potentially lowering the required temperature or controlling the grain growth of the primary matrix, which in turn affects mechanical properties. acs.org

The primary challenge would be ensuring chemical compatibility between the copper niobate and the host matrix and fibers at the high processing and operating temperatures, preventing detrimental chemical reactions that could degrade the composite's mechanical integrity.

Table 2: High-Temperature Performance of Representative Oxide CMCs

Composite SystemTest Temperature (°C)Property MeasuredResult/Retention
Mullite-Fiber/Oxide Matrix (TCM-01)1200Fatigue ResistanceHigh resistance, max stress at run-out of 140 MPa (70% of UTS) taylorfrancis.com
Mullite-Fiber/Oxide Matrix (TCM-01)1100 - 1150Creep ResistanceHigh resistance, run-out at a creep stress of 100 MPa taylorfrancis.com
Alumina-Fiber/Oxide Matrix (TCA-01)1200 (after 1000h exposure)Tensile Strength96% retention esa-technology-broker.co.uk
Mullite-Fiber/Oxide Matrix (TCM-01)1200 (after 1000h exposure)Tensile Strength103% retention esa-technology-broker.co.uk

Surface Modification and Functionalization Strategies for Targeted Applications

Modifying the surface of copper niobate is a key strategy to unlock its potential for specific, high-performance applications. By altering its surface chemistry and structure, properties such as catalytic activity, interfacial compatibility, and electronic conductivity can be precisely tuned.

One of the most promising areas for functionalized copper niobate is in photocatalysis . Research has shown that grafting amorphous copper oxide (Cu(II)) nanoclusters onto the surface of niobate nanosheets creates a highly efficient system for the photocatalytic reduction of carbon dioxide (CO₂) into carbon monoxide (CO). nih.govrsc.org In this architecture, the niobate nanosheet acts as the light-harvesting semiconductor. Under UV irradiation, it generates electron-hole pairs; the electrons are then injected into the copper oxide nanoclusters, which act as the catalytic sites for CO₂ reduction. rsc.org This surface functionalization creates a synergistic system where each component performs a distinct and essential role.

Another critical application is in energy storage . The performance of copper niobate as an anode material for lithium-ion batteries can be significantly enhanced through surface coatings. For example, coating Cu₂Nb₃₄O₈₇ nanowires with a layer of nitrogen and sulfur co-doped carbon (NSC) boosts both ion diffusion and electronic conductivity. semanticscholar.org This surface modification leads to superior kinetic performance, enabling rapid charge/discharge capabilities and excellent cycling stability, with a capacity fading of just 0.031% per cycle over 1000 cycles. semanticscholar.org The carbon-based coating provides a conductive pathway for electrons while also buffering the volume changes during lithium insertion/extraction, thereby improving the mechanical and electrochemical stability of the electrode.

Surface modification is also crucial for electrocatalysis . CuNb₂O₆ particles have been successfully applied as stable and efficient electrocatalysts for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production. mdpi.com The catalytic activity is inherently a surface phenomenon, and optimizing the surface structure, defect density, and composition can further enhance performance. The material demonstrates excellent mechanical and chemical stability during extended operation. mdpi.com

Finally, the concept of using niobate-based coatings to improve the performance of other materials is well-established. Coatings of LiNbO₃ or Nb₂O₅ on cathode materials for lithium-ion batteries have been shown to suppress side reactions with the electrolyte, reduce capacity fading, and improve voltage stability. researchgate.netmdpi.com This demonstrates the broader utility of niobates in creating stable and functional interfaces, a strategy that can be applied to copper niobate itself to enhance its compatibility in composites or to protect its surface in harsh chemical environments.

Table 3: Summary of Surface Modification Strategies for Copper Niobium Oxides

Modification StrategyFunctionalization/CoatingTargeted ApplicationPerformance Enhancement
Nanocluster Grafting Amorphous Copper Oxide (Cu(II))Photocatalytic CO₂ ReductionActs as a cocatalyst, providing active sites for CO₂ reduction. nih.govrsc.org
Conductive Coating Nitrogen and Sulfur co-doped Carbon (NSC)Lithium-Ion Battery AnodesImproves electronic conductivity and ion diffusion; enhances cycling stability. semanticscholar.org
Intrinsic Surface None (as-synthesized particles)Electrocatalysis (OER)Provides active sites for oxygen evolution with high chemical and mechanical stability. mdpi.com
Protective/Functional Layer Niobate-based coatings (e.g., Nb₂O₅)Cathode Material StabilizationCreates a stable interface, improves lithium-ion conduction, and reduces voltage decay.

Future Research Directions and Emerging Paradigms for Copper Oxido Dioxo Niobium

Development of Novel Green and Sustainable Synthesis Routes

The future of materials science is intrinsically linked to the principles of green chemistry and sustainability. For copper niobium oxides, moving beyond traditional synthesis methods is paramount. Future research will focus on developing environmentally benign synthesis routes that minimize hazardous waste, reduce energy consumption, and utilize renewable or earth-abundant precursors.

Key research objectives in this area include:

Eco-friendly Solvents: Shifting from hazardous organic solvents to greener alternatives like water, ethanol, or novel natural deep eutectic solvents (NADESs). e3s-conferences.orgunimib.itresearchgate.net Research will aim to understand and optimize the solubility of copper and niobium precursors in these solvents to achieve high-quality crystalline products.

Low-Temperature Synthesis: Exploring and refining low-temperature methods such as sol-gel, hydrothermal, and mechanochemical synthesis to reduce the significant energy footprint associated with high-temperature solid-state reactions.

Bio-inspired and Waste Valorization Routes: Investigating the use of biological templates or extracts for nanoparticle synthesis and exploring the use of recycled copper or niobium from industrial waste streams as precursors. This aligns with circular economy principles and reduces reliance on primary mining. e3s-conferences.org

Table 1: Comparison of Synthesis Routes for Copper Niobium Oxides
Synthesis MethodTypical ConditionsAdvantagesFuture Green Chemistry Goals
Solid-State ReactionHigh Temperature (&gt;800°C)Simple, good for bulk powdersLower reaction temperatures, reduce energy use
Sol-GelLow-to-moderate temperatureGood homogeneity, nanoparticle controlUse of aqueous or bio-derived solvents
HydrothermalModerate temperature, high pressureHigh crystallinity, morphology controlWater as the primary solvent, lower pressure
MechanochemicalRoom temperature, mechanical energySolvent-free, rapidImprove control over particle size and purity

Advancement of In Situ and Operando Characterization Techniques for Dynamic Processes

To truly understand and engineer the properties of copper oxido(dioxo)niobium, it is essential to observe the material's behavior under actual operating conditions. In situ (in place) and operando (working) characterization techniques are critical for observing dynamic processes such as crystal growth, phase transitions, and catalytic reactions in real-time. chimia.chresearchgate.net

Future research will leverage advanced synchrotron and laboratory-based techniques to probe these dynamic changes:

Operando Spectroscopy and Diffraction: Utilizing techniques like operando X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) to monitor the atomic structure and electronic states of CuNbO₃ during processes like photocatalysis or electrochemical cycling. chimia.chnih.gov This can reveal reaction intermediates and degradation mechanisms that are invisible to conventional ex situ analysis. researchgate.net

Real-Time Microscopic Imaging: Employing environmental transmission electron microscopy (ETEM) to visualize morphological changes, nanoparticle sintering, or surface reconstruction at the atomic scale under reactive gas environments and elevated temperatures.

Combined Techniques: Developing multimodal setups that combine, for instance, Raman spectroscopy with electrical measurements to correlate structural vibrations with changes in electronic properties, providing a more complete picture of the structure-property relationships in dynamic systems.

Application of Machine Learning and Artificial Intelligence in Materials Discovery and Design

The complexity of multicomponent oxides like CuNbO₃ presents a vast compositional and structural landscape that is challenging to explore using traditional trial-and-error methods. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process. youtube.com

Emerging paradigms in this domain involve:

High-Throughput Computational Screening: Using AI-driven simulations to rapidly predict the properties (e.g., bandgap, stability, ferroelectricity) of hypothetical copper niobium oxide compositions and structures.

Predictive Synthesis: Developing ML models trained on existing experimental data to predict the optimal synthesis parameters (e.g., temperature, precursors, time) required to achieve a desired phase, morphology, or property. sphericalinsights.com This can significantly reduce the experimental effort needed for materials optimization. sphericalinsights.com

Inverse Design: Employing generative AI models to design new copper niobium oxide-based materials with specific, targeted functionalities. youtube.com For example, an algorithm could be tasked with designing a compound that maximizes both photocatalytic activity and chemical stability.

Table 2: Applications of AI/ML in Copper Niobium Oxide Research
AI/ML ApplicationObjectiveRequired DataPotential Impact
Property PredictionForecast electronic, optical, or magnetic propertiesComputed and experimental data on known materialsAccelerated screening of new candidate materials
Synthesis OptimizationIdentify optimal reaction conditionsExperimental synthesis parameters and outcomesReduced time and cost of materials development sphericalinsights.com
Inverse Materials DesignGenerate novel structures with desired propertiesLarge materials property databases and physical principlesDiscovery of new high-performance materials chemrxiv.orgresearchgate.net

Exploration of Quantum Phenomena in Reduced Dimensions and Heterointerfaces

As technology moves towards nanoscale devices, understanding and harnessing quantum phenomena in materials becomes crucial. For copper niobium oxides, future research will focus on fabricating and characterizing these materials in low-dimensional forms (e.g., 2D layers, nanowires) and as part of heterointerfaces, where novel quantum effects can emerge.

Key areas of investigation include:

2D Electron Gases (2DEGs): Creating heterointerfaces between CuNbO₃ and other oxides (like strontium titanate) to search for the formation of high-mobility two-dimensional electron gases. arxiv.org These 2DEGs are the foundation for novel electronic and spintronic devices.

Interfacial Superconductivity and Magnetism: Exploring how the electronic and magnetic properties of ultrathin CuNbO₃ films are modified by strain and proximity effects when grown on different substrates. Niobium and copper oxides are both cornerstone materials in the study of superconductivity, and their combination in a single compound at interfaces could yield new quantum states. sfa-oxford.comcerncourier.com

Quantum Confinement: Studying how quantum confinement in CuNbO₃ nanocrystals or 2D nanosheets alters their electronic band structure and optical properties, potentially leading to enhanced performance in quantum dot-based applications.

Investigation of Multiferroic Coupling Mechanisms and Design Principles

Multiferroic materials, which exhibit simultaneous magnetic and ferroelectric ordering, are highly sought after for next-generation memory and spintronic devices. obrien-research.orguni-mainz.de The combination of magnetic copper ions and ferroelectric-prone niobates makes CuNbO₃ a compelling candidate for multiferroicity. arxiv.org

Future research should be directed towards:

Detecting Magnetoelectric Coupling: Systematically investigating the coupling between magnetic and electric order parameters in CuNbO₃. This involves measuring changes in electrical polarization upon applying a magnetic field, and vice versa. obrien-research.orgmdpi.com

Understanding Coupling Mechanisms: Using advanced characterization techniques and theoretical modeling to elucidate the microscopic origins of any observed multiferroic behavior. Is the coupling driven by spin-lattice interactions, charge ordering, or other mechanisms?

Engineering Multiferroicity: Exploring strategies like chemical doping, strain engineering in thin films, and creating nanocomposites to induce or enhance multiferroic properties in the copper-niobium-oxide system at or near room temperature. obrien-research.org

Sustainable Production and End-of-Life Considerations in Materials Research for Copper Niobium Oxides

A holistic approach to materials research requires consideration of the entire material lifecycle, from raw material extraction to end-of-life recycling or disposal. For copper niobium oxides, ensuring long-term viability means addressing sustainability at both the beginning and the end of the product life.

Future research directions include:

Lifecycle Assessment (LCA): Conducting comprehensive LCAs for different CuNbO₃ synthesis routes to quantify their environmental impact, from mining of copper and niobium ores to final material production. mdpi.com

Design for Recycling: Developing copper niobium oxide-based devices with end-of-life in mind, facilitating easier separation and recovery of the constituent elements.

Niobium and Copper Recovery: Innovating efficient and economical recycling processes, such as hydrometallurgy, to recover valuable niobium and copper from spent catalysts, electronic components, or other end-of-life products. betatechnology.co.ukquestmetals.com The current end-of-life recycling rate for niobium is extremely low (<1%), highlighting a critical need for research in this area. betatechnology.co.uk Establishing a circular economy for niobium is strategically important to reduce environmental burden and diversify supply chains. betatechnology.co.ukokonrecycling.com

Q & A

Basic Research Questions

Q. What experimental methods are most effective for determining the crystal structure and oxidation states of CuNbO₃?

  • Methodology : Use X-ray diffraction (XRD) to analyze crystallinity and Rietveld refinement for phase identification. Pair with X-ray photoelectron spectroscopy (XPS) to resolve oxidation states of Cu (I/II) and Nb (IV/V). For surface analysis, combine with scanning electron microscopy (SEM/EDS) to map elemental distribution .
  • Data Interpretation : Cross-validate results with density functional theory (DFT) calculations to predict electronic configurations and bonding interactions, as demonstrated in studies on analogous niobium oxides .

Q. How can researchers optimize the synthesis of CuNbO₃ to achieve phase purity and controlled stoichiometry?

  • Methodology : Employ solid-state reaction protocols with high-purity Cu₂O and Nb₂O₅ under inert atmospheres (e.g., argon) to prevent oxidation. Monitor reaction kinetics via thermogravimetric analysis (TGA) and adjust sintering temperatures (e.g., 800–1000°C) to minimize secondary phases like CuO or NbO₂ .
  • Validation : Use Raman spectroscopy to confirm the absence of impurity peaks (e.g., ~630 cm⁻¹ for NbO₂) and inductively coupled plasma mass spectrometry (ICP-MS) for stoichiometric verification .

Q. What electrochemical techniques are suitable for probing CuNbO₃’s redox behavior in energy storage applications?

  • Methodology : Perform cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 1M LiPF₆ in EC/DMC) to identify redox peaks corresponding to Cu⁺/Cu²⁺ and Nb⁴⁺/Nb⁵⁺ transitions. Complement with galvanostatic charge-discharge tests to assess capacity retention .
  • Data Analysis : Use the Randles-Sevčik equation to calculate diffusion coefficients and correlate with DFT-predicted ion migration barriers .

Advanced Research Questions

Q. How do discrepancies in reported catalytic activities of CuNbO₃ arise, and how can they be resolved?

  • Contradiction Analysis : Variations in turnover frequency (TOF) for alcohol oxidation may stem from differences in surface defects (e.g., oxygen vacancies) or crystallographic facets. Address this by synthesizing single-crystal vs. polycrystalline samples and comparing their catalytic performance using in situ Fourier-transform infrared (FTIR) spectroscopy .
  • Mitigation Strategy : Standardize testing conditions (e.g., reactant concentration, temperature) and report surface area-normalized activity (e.g., μmol·m⁻²·h⁻¹) .

Q. What mechanistic insights explain CuNbO₃’s role in enhancing copper’s electrical conductivity in alloy systems?

  • Experimental Design : Fabricate Cu-Nb composites via powder metallurgy (2–5 vol% Nb) and measure conductivity using four-point probe methods. Pair with transmission electron microscopy (TEM) to observe NbO₃ precipitate distribution and grain boundary effects .
  • Advanced Analysis : Conduct ab initio molecular dynamics (AIMD) simulations to model electron scattering at Cu/NbO₃ interfaces and validate with Hall effect measurements .

Q. How can researchers reconcile conflicting data on CuNbO₃’s biocompatibility and cytotoxicity?

  • Conflict Resolution : Differences in cytotoxicity assays (e.g., MTT vs. LDH release) may arise from nanoparticle aggregation or cell line specificity. Standardize particle size (e.g., <50 nm via dynamic light scattering) and use primary cell cultures for in vitro studies .
  • Mechanistic Study : Investigate reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) and correlate with apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies mitigate phase instability in CuNbO₃ during high-temperature catalytic reactions?

  • Methodology : Dope with stabilizing cations (e.g., Al³⁺ or Ti⁴⁺) via co-precipitation and monitor phase transitions using in situ high-temperature XRD. Compare thermal stability via differential scanning calorimetry (DSC) .
  • Surface Engineering : Apply atomic layer deposition (ALD) to coat CuNbO₃ with thin Al₂O₃ layers, reducing sintering and maintaining active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.